Ac-Yvad-cho
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIARALSGDVZEP-SJVNDZIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143313-51-3 | |
| Record name | L 709049 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-709049 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ac-YVAD-CHO: A Technical Guide to its Mechanism of Action and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide), also known as L-709049, is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1.[1][2][3] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response and inflammatory processes.[4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways.
Core Mechanism of Action
This compound exerts its inhibitory effect by targeting the active site of caspase-1. The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site of pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. The C-terminal aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the caspase-1 active site, thereby blocking its proteolytic activity.[5]
This inhibition prevents the processing of pro-inflammatory cytokines, specifically pro-IL-1β and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms.[1][4] The maturation of these cytokines is a key step in initiating and amplifying the inflammatory cascade. Furthermore, by inhibiting caspase-1, this compound can also block the induction of pyroptosis, a pro-inflammatory form of programmed cell death, which is triggered by the caspase-1-mediated cleavage of Gasdermin D.[4][6]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize these key metrics.
| Parameter | Species | Value | Reference(s) |
| Ki | Human | 0.76 nM | [1][7] |
| Ki | Mouse | 3.0 nM | [1] |
| IC50 (IL-1β production) | Human | 0.7 µM | [1] |
| IC50 (IL-1β production) | Mouse | 2.5 µM | [1] |
| Table 1: Inhibitory Potency of this compound against Caspase-1 |
| Caspase Family | Ki (nM) | Selectivity vs. Caspase-1 | Reference(s) |
| Caspase-1 | 0.76 | - | [7] |
| Caspase-4, -5, -8, -9, -10 | 163-970 | ~214-1276 fold | [7] |
| Caspase-2, -3, -6, -7 | >10,000 | >13,157 fold | [7] |
| Table 2: Selectivity Profile of this compound against Various Caspases |
Signaling Pathway Visualization
The primary pathway influenced by this compound is the inflammasome signaling cascade, which leads to the activation of caspase-1.
Caption: Inflammasome pathway leading to caspase-1 activation and its inhibition by this compound.
Experimental Protocols
In Vitro Inhibition of IL-1β Production
Objective: To determine the in vitro efficacy of this compound in preventing the production of mature IL-1β in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are a commonly used model.[7] They are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL for 3-4 hours), to induce the expression of pro-IL-1β and NLRP3.[8]
-
Inhibitor Treatment: Following priming, cells are pre-incubated with varying concentrations of this compound (e.g., 0.01-100 µM) for 1 hour.[1]
-
Inflammasome Activation: A second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), is added to activate the NLRP3 inflammasome, leading to caspase-1 activation.
-
Sample Collection: After a suitable incubation period (e.g., 1-6 hours), the cell culture supernatant is collected.
-
Quantification of IL-1β: The concentration of mature IL-1β in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
In Vivo Model of Endotoxemia
Objective: To assess the in vivo efficacy of this compound in a rodent model of systemic inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C3H/HeN mice are commonly used.[9]
-
Inhibitor Administration: this compound can be administered via various routes, including intraperitoneal (i.p.) injection (e.g., 10-50 mg/kg) or inhalation (e.g., 0.5-5 mg total dose).[6][9] The inhibitor is typically given 1 hour prior to the inflammatory challenge.
-
Induction of Endotoxemia: A lethal or sub-lethal dose of LPS (e.g., 5 mg/kg) is administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Sample Collection: At a predetermined time point (e.g., 4-6 hours) after LPS administration, blood samples are collected via cardiac puncture into heparinized tubes. Bronchoalveolar lavage fluid (BALF) can also be collected if a pulmonary inflammation model is used.[9]
-
Cytokine Analysis: Plasma and BALF are analyzed for levels of mature IL-1β and IL-18 using ELISA.
-
Tissue Analysis: Tissues of interest (e.g., lung, liver) can be harvested for further analysis, such as Western blotting for downstream inflammatory markers like iNOS and COX-2.[9]
-
Statistical Analysis: Cytokine levels and other inflammatory markers are compared between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow Visualization
Caption: A typical in vitro workflow to assess the inhibitory effect of this compound on IL-1β production.
Conclusion
This compound is a powerful research tool for investigating the roles of caspase-1 and the inflammasome in health and disease. Its high potency and selectivity make it an invaluable reagent for dissecting the molecular mechanisms of inflammation, apoptosis, and pyroptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research may focus on the therapeutic potential of more stable and bioavailable caspase-1 inhibitors for the treatment of various inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]
- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Targeting caspase-1 by inhalation-therapy: effects of this compound on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of Pyroptosis by Ac-YVAD-CHO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the tetrapeptide aldehyde inhibitor, Ac-YVAD-CHO, and its role in the inhibition of pyroptosis. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Pyroptosis and this compound
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals. It is a critical component of the innate immune response, but its dysregulation is implicated in a variety of inflammatory diseases. A key executioner of pyroptosis is Caspase-1, which, upon activation within a multi-protein complex called the inflammasome, cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.
This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-1-(carboxy)-2-oxoethyl]-L-aspartic acid aldehyde) is a synthetic, cell-permeable, and reversible inhibitor of Caspase-1. It is designed as a peptide mimetic of the Caspase-1 cleavage site in pro-IL-1β, allowing it to competitively bind to the active site of the enzyme and block its proteolytic activity. By inhibiting Caspase-1, this compound effectively prevents the cleavage of GSDMD and the maturation of pro-inflammatory cytokines, thereby suppressing pyroptotic cell death.
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of Caspase-1. The aldehyde group of this compound forms a reversible covalent bond with the catalytic cysteine residue in the active site of Caspase-1, effectively blocking its enzymatic function. This prevents the processing of pro-IL-1β and pro-IL-18 into their mature, active forms and, crucially for pyroptosis, inhibits the cleavage of Gasdermin D.
Quantitative Data for this compound
The efficacy and selectivity of this compound have been characterized in numerous studies. The following tables summarize key quantitative data for this inhibitor.
Table 1: Inhibitory Potency of this compound
| Parameter | Species | Value | Reference(s) |
| Ki (Caspase-1) | Human | 0.76 nM | [1] |
| Ki (Caspase-1) | Mouse | 3.0 nM | [1] |
| IC50 (IL-1β production) | Human | 0.7 µM | [1] |
| IC50 (IL-1β production) | Mouse | 2.5 µM | [1] |
Table 2: Selectivity of this compound for Caspases
| Caspase Target | Ki (nM) | Selectivity vs. Caspase-1 (Human) | Reference(s) |
| Caspase-1 | 0.76 | - | [2] |
| Caspase-4 | 163 - 970 | ~214 - 1276 fold | [2] |
| Caspase-5 | 163 - 970 | ~214 - 1276 fold | [2] |
| Caspase-8 | 163 - 970 | ~214 - 1276 fold | [2] |
| Caspase-9 | 163 - 970 | ~214 - 1276 fold | [2] |
| Caspase-10 | 163 - 970 | ~214 - 1276 fold | [2] |
| Caspase-2 | >10,000 | >13,157 fold | [2] |
| Caspase-3 | >10,000 | >13,157 fold | [2] |
| Caspase-6 | >10,000 | >13,157 fold | [2] |
| Caspase-7 | >10,000 | >13,157 fold | [2] |
Table 3: Effective Concentrations of this compound in Experimental Models
| Model System | Application | Effective Concentration/Dose | Reference(s) |
| LPS-treated THP-1 cell homogenates | Inhibition of Caspase-1 and IL-1β activation | 5 µM | [2] |
| Nitric oxide-induced thymocyte apoptosis | Reduction of apoptosis | 15.6 µM | [1] |
| Mouse model of cerulein-induced acute pancreatitis | Reduction of IL-18 and IL-1β levels, and pyroptosis | 12.5 µmol/kg | [2] |
| Mouse model of LPS-induced endotoxemia | Prevention of death | 5 and 10 mg/kg | [2] |
| Rat model of quinolinic acid-induced apoptosis | Inhibition of Caspase-1 activity and apoptosis | 2-8 µg (intrastriatal infusion) | [3] |
Signaling Pathways in Pyroptosis
The following diagrams illustrate the canonical and non-canonical pyroptosis pathways and the point of intervention for this compound.
References
A Tale of Two Inhibitors: A Technical Guide to Ac-YVAD-CHO and Ac-YVAD-CMK
For Immediate Release
A Deep Dive into the Mechanisms and Applications of Reversible and Irreversible Caspase-1 Inhibitors
This technical guide provides a comprehensive analysis of two widely used tetrapeptide inhibitors of caspase-1, Ac-YVAD-CHO and Ac-YVAD-CMK. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental differences in their mechanism of action, target specificity, and practical applications in studying apoptosis, inflammation, and pyroptosis.
Core Principles: Reversible vs. Irreversible Inhibition
The primary distinction between this compound and Ac-YVAD-CMK lies in their mode of interaction with the target enzyme, caspase-1.
-
This compound (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-1-(formyl)-2-carboxyethyl]-L-alaninamide) is a potent, reversible inhibitor of caspase-1.[1] Its aldehyde (-CHO) functional group forms a transient covalent bond with the active site cysteine of the enzyme. This interaction is characterized by an equilibrium, allowing for the potential dissociation of the inhibitor and recovery of enzyme activity.
-
Ac-YVAD-CMK (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl chloromethyl ketone) , in contrast, is an irreversible inhibitor of caspase-1.[1] The chloromethyl ketone (-CMK) moiety forms a stable, covalent thioether bond with the catalytic cysteine residue in the enzyme's active site. This effectively and permanently inactivates the caspase-1 enzyme.
This fundamental difference in their mechanism of action dictates their suitability for various experimental designs and therapeutic strategies.
Quantitative Analysis: A Head-to-Head Comparison
The following tables summarize the key quantitative parameters for this compound and Ac-YVAD-CMK, providing a clear comparison of their biochemical and pharmacological properties.
Table 1: Physicochemical Properties
| Property | This compound | Ac-YVAD-CMK |
| Synonyms | Caspase-1 Inhibitor I, L-709049 | Caspase-1 Inhibitor II |
| Molecular Formula | C₂₃H₃₂N₄O₈ | C₂₄H₃₃ClN₄O₈ |
| Molecular Weight | 492.5 g/mol | 541.0 g/mol |
| Solubility | DMSO, DMF, Ethanol, PBS (pH 7.2) | DMSO, DMF, PBS (pH 7.2) |
Table 2: Kinetic and Potency Data
| Parameter | This compound | Ac-YVAD-CMK |
| Mechanism of Inhibition | Reversible | Irreversible |
| Ki (human Caspase-1) | 0.76 nM[2] | Not applicable (irreversible) |
| IC₅₀ (human IL-1β production) | 0.7 µM | ~50 µM (in TRAIL-induced apoptosis)[3] |
| IC₅₀ (mouse IL-1β production) | 2.5 µM | Not explicitly found |
Table 3: Caspase Specificity
| Caspase Target | This compound (Ki in nM) | Ac-YVAD-CMK (Inhibition) |
| Caspase-1 | 0.76[2] | Potent, irreversible inhibitor |
| Caspase-4 | 163 - 970[2] | Weak inhibitor[1] |
| Caspase-5 | 163 - 970[2] | Weak inhibitor[1] |
| Caspase-8 | 163 - 970[2] | Not explicitly found |
| Caspase-9 | 163 - 970[2] | Not explicitly found |
| Caspase-10 | 163 - 970[2] | Not explicitly found |
| Caspase-2 | >10,000[2] | Not explicitly found |
| Caspase-3 | >10,000[2] | Not explicitly found |
| Caspase-6 | >10,000[2] | Not explicitly found |
| Caspase-7 | >10,000[2] | Not explicitly found |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving caspase-1 and a general workflow for evaluating these inhibitors.
References
Reversible vs. Irreversible Caspase-1 Inhibition: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-1, a key inflammatory cysteine protease, plays a critical role in the innate immune response through its activation within multi-protein complexes known as inflammasomes. Its primary function is the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their active forms, and the induction of a pro-inflammatory form of cell death called pyroptosis. Dysregulation of caspase-1 activity is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. The development of caspase-1 inhibitors has followed two main trajectories: reversible and irreversible inhibition. This technical guide provides an in-depth exploration of these two inhibitory modalities, detailing their mechanisms of action, presenting key quantitative data for prominent inhibitors, and offering detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of inflammation and immunology.
Introduction to Caspase-1 and the Inflammasome
Caspase-1 is a cysteine-aspartic protease that functions as a central mediator of inflammation.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic cleavage for its activation. This activation occurs within inflammasomes, which are large, cytosolic protein complexes that assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4]
Several distinct inflammasomes have been characterized, with the NLRP3 inflammasome being the most extensively studied.[3][4] Upon activation by stimuli such as microbial molecules, crystalline substances, or metabolic dysregulation, sensor proteins like NLRP3 oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation.[3]
Activated caspase-1 then proceeds to cleave its downstream targets, primarily pro-IL-1β and pro-IL-18, leading to their maturation and secretion.[2][4] These cytokines are potent mediators of inflammation, inducing a cascade of downstream signaling events. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptosis.[5]
Mechanisms of Caspase-1 Inhibition
The inhibition of caspase-1 can be broadly categorized into two main types: reversible and irreversible, distinguished by the nature of the interaction between the inhibitor and the enzyme's active site.
Reversible Inhibition
Reversible inhibitors bind to the enzyme's active site through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.[6] This binding is in a state of equilibrium, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.[6] The potency of a reversible inhibitor is typically described by its equilibrium dissociation constant (Ki).
Many reversible caspase-1 inhibitors are peptidomimetic compounds that mimic the natural substrate recognition sequence of caspase-1, which is typically a tetrapeptide with an aspartic acid residue at the P1 position.[7] These inhibitors often contain a reactive "warhead," such as an aldehyde or a nitrile group, that forms a transient covalent bond with the catalytic cysteine residue (Cys285) in the active site.[8][9] This transient bond formation contributes to their high affinity and potency.
Key Characteristics of Reversible Inhibitors:
-
Bind to the enzyme through non-covalent or transient covalent interactions.
-
Inhibition can be overcome by increasing the substrate concentration (for competitive inhibitors) or by removing the inhibitor.[6]
-
Potency is defined by the equilibrium dissociation constant (Ki).
-
Kinetic parameters include the association rate constant (kon) and the dissociation rate constant (koff).
Irreversible Inhibition
Irreversible inhibitors, also known as inactivators, form a stable, covalent bond with the enzyme's active site, leading to permanent inactivation of the enzyme.[6] This covalent modification typically targets the nucleophilic thiol group of the catalytic cysteine residue (Cys285).[10]
Irreversible caspase-1 inhibitors often feature a peptide-based recognition motif coupled to a reactive electrophilic group, or "warhead." Common warheads include fluoromethyl ketones (FMK), chloromethyl ketones (CMK), and acyloxymethyl ketones.[8] These groups react with the active site cysteine to form a stable thioether or thiomethyl ketone linkage, rendering the enzyme catalytically inactive.[7][10]
Key Characteristics of Irreversible Inhibitors:
-
Form a stable, covalent bond with the enzyme.
-
Inhibition is time-dependent and cannot be reversed by dilution or increasing substrate concentration.
-
Potency is described by the second-order rate constant of inactivation (kinact/KI).
-
The enzyme must be resynthesized to restore cellular activity.
Quantitative Comparison of Caspase-1 Inhibitors
The following tables summarize key quantitative data for selected reversible and irreversible caspase-1 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Reversible Caspase-1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | On-rate (kon) (M⁻¹s⁻¹) | Off-rate (koff) (s⁻¹) | Notes |
| Pralnacasan (VX-740) | Caspase-1 | ~1 | 1 | - | - | Orally active prodrug of VRT-18858.[7][11] |
| VRT-043198 | Caspase-1, Caspase-4 | 0.204 (Caspase-1), 14.5 (Caspase-4) | <0.8 (Caspase-1), <0.6 (Caspase-4) | - | - | Active metabolite of VX-765.[12][13] |
| Belnacasan (VX-765) | Caspase-1 | 530 | - | - | - | Prodrug of VRT-043198.[12][14] |
| Ac-YVAD-CHO | Caspase-1 | - | 0.76 | - | - | Peptide aldehyde inhibitor.[9] |
| ML132 (CID-44620939) | Caspase-1 | 0.023 | - | - | - | Potent and selective non-peptidic inhibitor.[11] |
Table 2: Irreversible Caspase-1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | kinact/KI (M⁻¹s⁻¹) | Notes |
| Z-VAD-FMK | Pan-caspase | - | - | Broad-spectrum, irreversible inhibitor.[10][15] |
| IDN-6556 (Emricasan) | Pan-caspase | - | - | Irreversible pan-caspase inhibitor, was in clinical trials.[8][11] |
| Ac-YVAD-CMK | Caspase-1 | - | - | Selective irreversible inhibitor.[5] |
| Q-VD-OPh | Pan-caspase | 25-400 (for various caspases) | - | Irreversible, broad-spectrum inhibitor with good cell permeability.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and differentiate reversible and irreversible caspase-1 inhibitors.
Caspase-1 Enzyme Kinetic Assay (Fluorometric)
This protocol describes a standard in vitro assay to determine the enzymatic activity of caspase-1 and to evaluate the potency of inhibitors (IC50 and Ki determination).
Materials:
-
Recombinant human caspase-1
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AFC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant caspase-1 to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted caspase-1 enzyme.
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the enzyme and inhibitor for a pre-determined time at room temperature (e.g., 15-30 minutes) to allow for binding.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 45 µL of the caspase-1 substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in kinetic mode for 30-60 minutes at 37°C.[16][17]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[18][19]
-
Differentiating Reversible and Irreversible Inhibition
This cell-based assay determines if the inhibitory effect is maintained after removal of the inhibitor, indicating irreversible binding.
Materials:
-
Cell line capable of inflammasome activation (e.g., THP-1 monocytes or bone marrow-derived macrophages)
-
Cell culture medium
-
Inflammasome activators (e.g., LPS and Nigericin or ATP)
-
Test inhibitor
-
PBS
-
ELISA kit for IL-1β or LDH cytotoxicity assay kit
Procedure:
-
Cell Treatment:
-
Plate cells and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours).
-
Treat the cells with a high concentration of the test inhibitor (e.g., 10x IC50) for 1-2 hours. Include a vehicle control.
-
-
Washout:
-
For the washout groups, gently aspirate the medium containing the inhibitor and wash the cells three times with warm, inhibitor-free medium.[1]
-
For the continuous treatment group, do not wash.
-
Add fresh, inhibitor-free medium to the washout wells and fresh medium with the inhibitor to the continuous treatment wells.
-
-
Inflammasome Activation: Add the second inflammasome activation signal (e.g., Nigericin or ATP) to all wells.
-
Endpoint Measurement: After a suitable incubation period (e.g., 1-2 hours), collect the cell culture supernatants.
-
Analysis: Measure the levels of secreted IL-1β by ELISA or cell death by LDH assay.[2][20]
-
Interpretation: If the inhibitory effect is lost after washout (i.e., IL-1β secretion or cell death is restored), the inhibitor is likely reversible. If the inhibition persists after washout, the inhibitor is likely irreversible.[1]
-
This in vitro method is used to measure the dissociation rate constant (koff) of a reversible inhibitor, providing a quantitative measure of its residence time on the target.[3][10]
Procedure:
-
Enzyme-Inhibitor Complex Formation: Incubate a high concentration of caspase-1 with a saturating concentration of the reversible inhibitor (e.g., 10-100x Ki) to allow for the formation of the enzyme-inhibitor (EI) complex.
-
Rapid Dilution: Rapidly dilute the EI complex (e.g., 100-fold) into a solution containing a high concentration of the fluorogenic substrate. This "jump dilution" reduces the concentration of the free inhibitor to a level where rebinding is negligible.[3][10]
-
Activity Recovery Monitoring: Immediately monitor the recovery of enzyme activity over time by measuring the increase in fluorescence.
-
Data Analysis: The rate of recovery of enzyme activity corresponds to the dissociation of the inhibitor. Fit the progress curves to an appropriate integrated rate equation to determine the koff. The residence time (τ) is the reciprocal of koff (τ = 1/koff).[4][10]
Mass spectrometry can be used to definitively confirm covalent bond formation for irreversible inhibitors.
Procedure:
-
Incubation: Incubate purified caspase-1 with the irreversible inhibitor.
-
Sample Preparation: Remove excess unbound inhibitor. The protein can then be analyzed intact or proteolytically digested (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
Cell-Based Inflammasome Activation Assay
This protocol describes the induction of the NLRP3 inflammasome in macrophages to assess the efficacy of caspase-1 inhibitors in a cellular context.
Materials:
-
THP-1 cells or primary macrophages
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test inhibitor
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Inhibitor Treatment: Pre-incubate the differentiated cells with various concentrations of the test inhibitor for 1-2 hours.
-
Priming: Add LPS (e.g., 1 µg/mL) to the wells and incubate for 3-4 hours to prime the inflammasome.
-
Activation: Add the NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for an additional 1-2 hours.[8][9]
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the cellular IC50 of the inhibitor.
Western Blot for Caspase-1 Cleavage
This method is used to visualize the processing of pro-caspase-1 into its active subunits, which is a hallmark of inflammasome activation.
Materials:
-
Cell lysates and supernatants from the inflammasome activation assay
-
Protein concentration assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against caspase-1 (that recognizes both pro-caspase-1 and the cleaved p20 or p10 subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
For cell lysates, lyse the cells in RIPA buffer.
-
For supernatants, concentrate the proteins (e.g., by TCA precipitation).[22]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Look for a decrease in the band corresponding to pro-caspase-1 (~45 kDa) and the appearance of bands for the cleaved subunits (e.g., p20 or p10) in the cell lysates and/or supernatants of activated samples.[6] Effective inhibitors will reduce or prevent the appearance of the cleaved fragments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of caspase-1 inhibition.
Caption: Canonical NLRP3 inflammasome signaling pathway.
Caption: Experimental workflow for inhibitor characterization.
Conclusion
The choice between a reversible and an irreversible caspase-1 inhibitor for therapeutic development involves a trade-off between sustained target engagement and potential off-target toxicities. Irreversible inhibitors offer the advantage of prolonged pharmacodynamic effects, potentially allowing for less frequent dosing. However, the permanent nature of their inhibition raises concerns about safety, as off-target covalent modifications can lead to adverse effects. Reversible inhibitors, on the other hand, may offer a better safety profile, but their efficacy is dependent on maintaining sufficient therapeutic concentrations.
The in-depth technical guide provided here outlines the key differences in the mechanisms of action, presents a comparative analysis of their quantitative parameters, and details the experimental protocols necessary for their thorough characterization. A comprehensive understanding of these aspects is crucial for making informed decisions in the design and development of novel caspase-1 inhibitors for the treatment of inflammatory diseases. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to further clarify these complex processes. This guide aims to equip researchers with the necessary knowledge and tools to advance the field of caspase-1-targeted therapeutics.
References
- 1. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 19. promega.com [promega.com]
- 20. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Ac-YVAD-CHO: A Detailed Technical Guide to its Caspase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-N'-[(1S)-1-formyl-2-carboxyethyl]-L-alaninamide), a potent and reversible tetrapeptide inhibitor of caspases. Understanding the specific interactions of this inhibitor with different caspase enzymes is crucial for its application in research and potential therapeutic development.
Selectivity Profile of this compound
This compound is widely recognized as a preferential inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). Its selectivity is critical for dissecting the specific roles of Caspase-1 in inflammatory and apoptotic signaling pathways. The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
The following table summarizes the quantitative data on the selectivity of this compound for various human caspases.
| Caspase Target | Inhibition Constant (Ki) / IC50 | Fold Selectivity vs. Caspase-1 | Reference |
| Caspase-1 (ICE) | 0.76 nM (Ki, human) | - | [1][2][3] |
| 3.0 nM (Ki, mouse) | [2] | ||
| 0.7 µM (IC50, human IL-1β production) | [2] | ||
| 2.5 µM (IC50, mouse IL-1β production) | [2] | ||
| 1.2 µM (IC50, LPS-induced IL-1β in human PBMC) | [2] | ||
| Caspase-4 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |
| Caspase-5 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |
| Caspase-8 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |
| Caspase-9 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |
| Caspase-10 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |
| Caspase-2 | >10,000 nM (Ki) | >13,157 fold | [1][3] |
| Caspase-3 | >10,000 nM (Ki) | >13,157 fold | [1][3] |
| Caspase-6 | >10,000 nM (Ki) | >13,157 fold | [1][3] |
| Caspase-7 | >10,000 nM (Ki) | >13,157 fold | [1][3] |
As the data indicates, this compound exhibits a high degree of selectivity for Caspase-1 over other caspases. It is significantly less potent against inflammatory caspases-4 and -5, and initiator caspases-8, -9, and -10. Its inhibitory activity against effector caspases-2, -3, -6, and -7 is negligible at concentrations where it potently inhibits Caspase-1.
Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified inflammatory signaling pathway leading to Caspase-1 activation and the subsequent production of pro-inflammatory cytokines. This compound directly targets and inhibits the active Caspase-1 enzyme.
Experimental Protocols
The determination of the inhibitory profile of this compound involves enzymatic assays that measure the activity of purified caspases in the presence of the inhibitor. Below are generalized protocols for colorimetric and fluorometric caspase activity assays.
General Protocol for In Vitro Caspase Inhibition Assay
This protocol outlines the fundamental steps for assessing the inhibitory effect of this compound on caspase activity. Specific concentrations and incubation times may need to be optimized for different caspases and experimental setups.
Materials:
-
Purified active caspase enzyme
-
This compound inhibitor stock solution (in DMSO or other suitable solvent)
-
Caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a series of dilutions of this compound in assay buffer. Include a vehicle control (buffer with the same concentration of solvent as the inhibitor dilutions).
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of the purified active caspase to each well.
-
Add the different concentrations of this compound or vehicle control to the wells containing the enzyme.
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the caspase-specific pNA or AMC substrate to each well. The final concentration of the substrate should be at or near its Km value for the respective caspase.
-
Immediately begin measuring the absorbance (for pNA substrates, typically at 405 nm) or fluorescence (for AMC substrates, typically with excitation at 360-380 nm and emission at 440-460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces the caspase activity by 50%.
-
If determining the Ki, perform the assay with multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
The following flowchart illustrates the general workflow for determining caspase inhibition.
Conclusion
This compound is a highly selective and potent inhibitor of Caspase-1. Its well-defined selectivity profile makes it an invaluable tool for investigating the specific contributions of Caspase-1 to cellular processes, particularly in the context of inflammation and pyroptosis. The experimental protocols outlined in this guide provide a foundation for researchers to reliably assess its inhibitory activity in their own experimental systems. Careful consideration of the experimental conditions is essential for obtaining accurate and reproducible data.
References
Foundational Research on Caspase-1 and its Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-1, a key inflammatory cysteine protease, serves as the central executioner of the inflammasome signaling pathway. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a lytic form of programmed cell death known as pyroptosis. Dysregulation of caspase-1 activity is implicated in a multitude of inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the foundational research on caspase-1, detailing its structure, activation mechanisms, and downstream signaling pathways. Furthermore, it delves into the landscape of caspase-1 inhibitors, presenting quantitative data on their efficacy and outlining key experimental protocols for their evaluation. This document is intended to be a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.
Introduction to Caspase-1
Caspase-1, initially identified as Interleukin-1 Converting Enzyme (ICE), is a member of the caspase (cysteine-aspartic protease) family.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic processing for its activation.[3] The active enzyme is a heterotetramer composed of two p20 and two p10 subunits.[2] The catalytic machinery resides within the p20 subunit, featuring a critical cysteine residue (Cys285) at its active site.[4][5]
The primary function of caspase-1 is to mediate inflammatory responses. This is achieved through the cleavage of pro-inflammatory cytokines and the induction of pyroptosis.
Caspase-1 Activation and Signaling Pathways
The activation of caspase-1 is tightly regulated and occurs within large multi-protein complexes known as inflammasomes.[2][4] These platforms assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).
The Inflammasome Complex
Several distinct inflammasomes have been characterized, each recognizing specific stimuli. The canonical inflammasomes are typically composed of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein called Apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[2][6] The assembly of the inflammasome brings pro-caspase-1 molecules into close proximity, facilitating their auto-cleavage and activation.[2]
Canonical and Non-Canonical Pathways
The canonical pathway involves the direct activation of caspase-1 within the inflammasome complex. In contrast, the non-canonical pathway is mediated by caspase-4 and -5 in humans (caspase-11 in mice), which directly sense intracellular lipopolysaccharide (LPS). Activation of these caspases leads to the cleavage of Gasdermin D and can also subsequently activate the NLRP3 inflammasome, leading to caspase-1 activation.
Downstream Effects: Cytokine Maturation and Pyroptosis
Activated caspase-1 has two major downstream effects:
-
Cytokine Maturation: Caspase-1 cleaves the inactive precursors of IL-1β and IL-18 into their biologically active forms, which are then secreted from the cell to propagate the inflammatory signal.[1][2]
-
Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD).[2] The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, a process termed pyroptosis.
Caspase-1 Inhibitors
Given its central role in inflammation, caspase-1 is an attractive target for the development of anti-inflammatory drugs. A variety of inhibitors have been developed, ranging from small molecules to biologics.
Mechanisms of Inhibition
Caspase-1 inhibitors primarily act through two mechanisms:
-
Competitive Inhibition: These inhibitors bind to the active site of the enzyme, preventing the binding of its natural substrates.[1]
-
Allosteric Inhibition: These molecules bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1][5]
Many small molecule inhibitors are peptidomimetic and form a covalent bond with the catalytic cysteine residue in the active site.[4]
Quantitative Data on Caspase-1 Inhibitors
The efficacy of caspase-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized caspase-1 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
| Pralnacasan (VX-740) | Peptidomimetic, Reversible | Caspase-1 | 1.3 | [7] |
| Belnacasan (VX-765) | Prodrug, Reversible | Caspase-1 | 0.8 (as VRT-043198) | [8] |
| Ac-FLTD-CMK | Peptidomimetic, Irreversible | Inflammatory Caspases | 46.7 | [8] |
| Ac-YVAD-CHO | Peptide Aldehyde, Reversible | Caspase-1 | - (Ki = 0.76) | [9] |
| NCGC00183434 | Cyanopropanoate | Caspase-1 | 0.316 | [10] |
| Z-VAD-FMK | Pan-caspase, Irreversible | Multiple Caspases | - | [11] |
Key Experimental Protocols
The study of caspase-1 and its inhibitors relies on a variety of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
Caspase-1 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of caspase-1 by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Cell lysate or purified caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare cell lysates or dilute purified caspase-1 in assay buffer.
-
Add 50 µL of cell lysate or purified enzyme solution to each well of the 96-well plate.
-
Add 50 µL of 2x caspase-1 substrate (e.g., 100 µM Ac-YVAD-AFC in assay buffer) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.
Pyroptosis Assay (LDH Release)
Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, such as lactate dehydrogenase (LDH), into the cell culture supernatant.
Materials:
-
Cells cultured in a 96-well plate
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Culture cells in a 96-well plate and treat with stimuli to induce pyroptosis.
-
Centrifuge the plate at 250 x g for 4 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.[11]
-
Add 50 µL of the LDH assay substrate solution to each well.[11]
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
To determine the percentage of LDH release, lyse a set of control cells with the provided lysis buffer to obtain the maximum LDH release.
IL-1β Secretion Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Cell culture supernatants
-
Human IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after stimulation.
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody and a substrate for color development.[12][13]
-
Measure the absorbance at 450 nm.[12]
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Gasdermin D Cleavage Assay (Western Blot)
This assay detects the cleavage of GSDMD, a hallmark of pyroptosis, by Western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against GSDMD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14][15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C. This antibody should recognize both the full-length and the cleaved N-terminal fragment.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of the p30 N-terminal fragment indicates GSDMD cleavage.
In Vitro Inflammasome Reconstitution and Activation
This cell-free system allows for the controlled study of inflammasome assembly and caspase-1 activation.
Materials:
-
Recombinant sensor protein (e.g., NLRP3), ASC, and pro-caspase-1
-
Activation buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT)
-
Inflammasome activator (e.g., Nigericin for NLRP3)
-
Caspase-1 substrate for activity measurement
Procedure:
-
Combine the recombinant inflammasome components (sensor, ASC, and pro-caspase-1) in the activation buffer in a microcentrifuge tube.
-
Add the specific inflammasome activator.
-
Incubate at 37°C for 1-2 hours to allow for complex assembly and caspase-1 activation.
-
Assess caspase-1 activation using a fluorometric or colorimetric activity assay as described in section 4.1.
High-Throughput Screening (HTS) for Caspase-1 Inhibitors
This protocol outlines a general workflow for screening large compound libraries for caspase-1 inhibitors.
Conclusion
Caspase-1 stands as a central mediator of innate immunity and inflammation. The elucidation of its activation mechanisms through inflammasome signaling has provided a critical framework for understanding the pathogenesis of numerous inflammatory diseases. The development of potent and specific caspase-1 inhibitors holds significant promise for the treatment of these conditions. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers dedicated to advancing our understanding of caspase-1 biology and accelerating the discovery of novel anti-inflammatory therapeutics. Continued research in this field will be crucial for translating these fundamental discoveries into clinical applications.
References
- 1. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Caspase 1 - Wikipedia [en.wikipedia.org]
- 3. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Allosteric Circuit in Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 7. portlandpress.com [portlandpress.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Preparation and characterization of monoclonal antibodies against porcine gasdermin D protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols: Determining the Optimal Working Concentration of Ac-YVAD-CHO for Caspase-1 Inhibition in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CHO is a potent, reversible, and selective peptide aldehyde inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). Caspase-1 plays a critical role in the innate immune response by mediating the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) through the activation of inflammasomes. The human monocytic cell line, THP-1, is a widely used in vitro model to study inflammasome activation and the effects of inhibitors on this pathway. This document provides detailed application notes and protocols for determining the optimal working concentration of this compound in THP-1 cells.
Data Presentation
The optimal concentration of this compound for inhibiting caspase-1 activity in THP-1 cells can be influenced by the specific stimulus used to induce inflammasome activation. Below is a summary of reported concentrations and their observed effects.
Table 1: Summary of this compound and Related Inhibitor Concentrations in THP-1 Cells
| Inhibitor | Concentration | Cell Type | Stimulus | Observed Effect | Reference |
| This compound | 100 µM | THP-1 cells | Klebsiella pneumoniae | Inhibited IL-1β release, but had no effect on cell death (LDH release). | [1] |
| This compound | 1 µM | Monocytic THP-1 cells | Indoxyl sulfate | Did not block caspase-1 activity. | [2] |
| Ac-YVAD-cmk | 100 µM | Monocytic THP-1 cells | Indoxyl sulfate | Partially inhibited caspase-1 activity. | [2] |
| This compound | 5 µM | LPS-treated THP-1 cell homogenates | Cell-free assay | Inhibited activation of caspase-1 and IL-1β. | [3][4] |
| This compound | Not specified | Differentiated THP-1 cells | α-hemolysin | Used to confirm caspase-1 specificity in a lytic assay. | [5] |
Table 2: Inhibitory Constants of this compound
| Parameter | Value | Species | Reference |
| Ki | 0.76 nM | Human Caspase-1 | [3] |
| IC50 (IL-1β production) | 1.2 µM | Human PBMCs (LPS-induced) | [6] |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound, it is crucial to understand the underlying molecular pathways and the experimental steps involved.
Caption: NLRP3 Inflammasome Pathway and this compound Inhibition.
Caption: Workflow for Assessing this compound Efficacy in THP-1 Cells.
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
THP-1 Monocyte Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding for Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete culture medium.
-
PMA Differentiation: Add PMA to the cell suspension to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 48-72 hours.
-
Resting Phase: After incubation, carefully aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS. Add fresh, PMA-free complete culture medium and incubate for an additional 24 hours.
Caspase-1 Inhibition Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on caspase-1 activity in differentiated THP-1 cells.
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
This compound
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Caspase-1 activity assay kit (fluorometric or luminometric)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., a range of 1 µM to 100 µM).
-
Pre-incubation with Inhibitor: Remove the culture medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound. Incubate for 1 hour at 37°C.
-
Priming: Add LPS to each well to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.
-
Activation: Add nigericin to a final concentration of 20 µM or ATP to a final concentration of 5 mM. Incubate for 1-2 hours at 37°C.
-
Caspase-1 Activity Measurement:
-
Luminometric/Fluorometric Assay: Follow the manufacturer's instructions for the chosen caspase-1 activity assay kit. This typically involves adding a lytic reagent containing the caspase-1 substrate directly to the wells.
-
Measure the luminescence or fluorescence using a plate reader.
-
To confirm the specificity of the signal, include control wells with a high concentration of this compound added along with the lytic reagent.[1]
-
IL-1β Secretion Assay (ELISA)
This protocol describes the measurement of secreted IL-1β in the culture supernatant.
Materials:
-
Supernatant from treated THP-1 cells
-
Human IL-1β ELISA kit
Procedure:
-
Supernatant Collection: After the activation step in the caspase-1 inhibition assay, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Sample Collection: Carefully collect the supernatant from each well without disturbing the cell layer.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the amount of IL-1β in each sample.
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound on THP-1 cells.
Materials:
-
Treated THP-1 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Treatment: Treat differentiated THP-1 cells with the desired range of this compound concentrations for the same duration as the inhibition experiment.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Conclusion and Recommendations
The optimal working concentration of this compound in THP-1 cells is highly dependent on the experimental setup, particularly the nature and strength of the inflammasome-activating stimulus. Based on the available data, a concentration range of 10 µM to 100 µM is a reasonable starting point for dose-response experiments in whole-cell assays.
-
For inhibiting IL-1β secretion in response to bacterial stimuli, a higher concentration (e.g., 100 µM) might be necessary.[1]
-
It is crucial to perform a dose-response curve for each new experimental system to determine the lowest effective concentration that inhibits caspase-1 activity without affecting cell viability.
-
Always include appropriate controls, such as vehicle-only (DMSO) and stimulus-only wells, to accurately interpret the results.
-
Given that 1 µM this compound was reported to be ineffective against a specific stimulus, it is advisable to test concentrations above this level.[2]
By following these detailed protocols and considering the provided data, researchers can effectively determine the optimal working concentration of this compound for their specific studies in THP-1 cells.
References
- 1. pl.promega.com [pl.promega.com]
- 2. Pyroptosis: A Common Feature of Immune Cells of Haemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Ac-YVAD-CHO Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of the caspase-1 inhibitor, Ac-YVAD-CHO, in dimethyl sulfoxide (DMSO). This compound is a potent, reversible, and selective inhibitor of caspase-1 (ICE/interleukin-1β converting enzyme), playing a crucial role in studies of apoptosis and inflammation.[1][2][3] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 492.52 g/mol | [1][2][3] |
| Solubility in DMSO | 2 mg/mL to 30 mg/mL | [1][4][5] |
| Recommended Storage of Powder | -20°C | [3][4] |
| Recommended Storage of Stock Solution | -20°C or -80°C | [1][2] |
Note on Solubility: The reported solubility of this compound in DMSO varies across different suppliers. It is recommended to consult the manufacturer's datasheet for the specific lot being used. Sonication may be required to fully dissolve the compound.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays or other experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.925 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 492.52 g/mol x 1000 mg/g = 4.925 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes.
-
Storage: Store the aliquots of the stock solution at -20°C or -80°C for long-term storage.[1][2] When stored properly, the solution in DMSO should be stable for at least one year.[1]
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Ac-Yvad-cho solubility in water, ethanol, and DMF.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-aldehyde) is a synthetic tetrapeptide and a potent, reversible, and selective inhibitor of Caspase-1. Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease involved in the inflammatory process. Its primary function is the cleavage of pro-inflammatory cytokines pro-Interleukin-1β (pro-IL-1β) and pro-Interleukin-18 (pro-IL-18) into their active, secreted forms. Caspase-1 is activated through the assembly of multiprotein complexes called inflammasomes in response to pathogenic and endogenous danger signals. By inhibiting Caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, making it a valuable tool for studying inflammatory pathways and for the development of novel anti-inflammatory therapeutics.
Solubility
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and for its effective use in in vitro and in vivo experimental models. The solubility data is summarized in the table below.
| Solvent | Solubility |
| Water | 5 mg/mL[1][2] (one source suggests ≥ 50 mg/mL[3]) |
| Ethanol | 30 mg/mL[1][2][4] |
| Dimethylformamide (DMF) | 30 mg/mL[1][4] |
Note: For aqueous solutions, it is recommended to first dissolve the peptide in a minimal amount of DMSO before dilution with aqueous buffers to the desired final concentration.
Signaling Pathway
This compound targets a key control point in the inflammatory signaling cascade. The diagram below illustrates the Caspase-1 activation pathway and the inhibitory action of this compound.
Caption: Caspase-1 activation pathway and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 492.5 g/mol ), add 203 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Inhibition of IL-1β Secretion in Macrophages
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on IL-1β secretion from lipopolysaccharide (LPS)-stimulated macrophages.
References
Application Notes and Protocols: Ac-YVAD-CHO in a Quinolinic Acid-Induced Apoptosis Model
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Quinolinic acid (QUIN) is an endogenous metabolite of the kynurenine pathway, the primary route for tryptophan degradation.[1][2] Under neuroinflammatory conditions, the production of QUIN by activated microglia and infiltrating macrophages can increase significantly.[2] QUIN acts as a potent agonist for the N-methyl-D-aspartate (NMDA) receptor, leading to excessive receptor activation, excitotoxicity, and subsequent neuronal apoptosis.[1][3] This process is implicated in the pathophysiology of several neurodegenerative disorders. The quinolinic acid-induced apoptosis model is therefore a valuable tool for studying neurotoxic mechanisms and evaluating potential neuroprotective agents.
Mechanism of Quinolinic Acid-Induced Apoptosis
The neurotoxicity of quinolinic acid is primarily initiated by the overstimulation of NMDA receptors, which triggers a massive influx of Ca²⁺ into the neuron.[2] This calcium overload activates a cascade of destructive intracellular pathways:
-
Oxidative Stress: Elevated intracellular Ca²⁺ leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing lipid peroxidation and damage to cellular components, including DNA.[2][3][4]
-
Enzymatic Activation: Destructive enzymes, including proteases, phospholipases, and nitric oxide synthase (NOS), are activated.[3]
-
Mitochondrial Dysfunction: Oxidative stress and calcium overload disrupt mitochondrial function, leading to the release of pro-apoptotic factors.
-
Caspase Activation: These events converge on the activation of caspases, a family of cysteine proteases that are the central executioners of apoptosis. While caspase-3 is a key executioner caspase in this pathway,[1] evidence also points to the involvement of inflammatory caspases, such as caspase-1.
Role of Ac-YVAD-CHO as a Caspase-1 Inhibitor
This compound is a potent, cell-permeable, and reversible inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE). Caspase-1 is a key inflammatory caspase that, upon activation within a multiprotein complex called the inflammasome, processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[5] Beyond its role in inflammation, caspase-1 can also initiate a form of programmed cell death.
In the context of quinolinic acid-induced neurotoxicity, caspase-1 activation represents a critical link between excitotoxicity and the inflammatory and apoptotic responses. By specifically inhibiting caspase-1, this compound can be used to investigate the role of this particular caspase in the apoptotic pathway and to assess the therapeutic potential of targeting this enzyme to prevent neuronal cell death. An in vivo study has demonstrated that pretreatment with this compound inhibits QUIN-induced DNA fragmentation and p53 upregulation in the rat striatum, confirming the involvement of caspase-1 in this apoptotic model.[6]
II. Quantitative Data
The following tables summarize key quantitative parameters derived from literature for the application of this compound in a quinolinic acid-induced apoptosis model.
Table 1: In Vivo Experimental Parameters
| Parameter | Value | Species | Model | Source |
|---|---|---|---|---|
| Quinolinic Acid (QA) Dose | 60 nmol | Rat | Intrastriatal Injection | [6] |
| This compound Dose | 2 - 8 µg | Rat | Intrastriatal Infusion | [6] |
| Administration Timing | this compound pretreatment | Rat | Intrastriatal Infusion |[6] |
Table 2: In Vitro Quinolinic Acid Concentrations for Cytotoxicity
| Cell Type | Cytotoxic Concentration | Exposure Time | Effect | Source |
|---|---|---|---|---|
| Primary Human Neurons | >150 nM | Not Specified | Cytotoxicity | [3] |
| Primary Human Astrocytes | >150 nM | Not Specified | Cytotoxicity | [3] |
| Primary Human Astrocytes | 350, 500, 1200 nM | 24 hours | Apoptosis (dose-dependent) | [7] |
| Rat Oligodendrocytes | Not Specified | 6 hours | Onset of Apoptosis |[8] |
III. Visualizations: Signaling Pathways and Workflows
References
- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-1 inhibitor this compound attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolinic acid selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligodendrocyte killing by quinolinic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ac-YVAD-CHO in Acute Pancreatitis Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ac-YVAD-CHO, a selective caspase-1 inhibitor, in the study of acute pancreatitis (AP). This compound is a valuable tool for investigating the role of the NLRP3 inflammasome and caspase-1 mediated pyroptosis in the pathogenesis of AP.
Introduction
Acute pancreatitis is a severe inflammatory condition of the pancreas. The activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical event in the initiation and progression of AP. This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, and induces a form of programmed cell death known as pyroptosis. This compound is a potent, cell-permeable, and reversible inhibitor of caspase-1, making it an essential pharmacological tool to dissect these inflammatory pathways in AP research.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of caspase-1. By doing so, it blocks the maturation and secretion of IL-1β and IL-18, and prevents pyroptotic cell death of pancreatic acinar cells. This inhibition helps to reduce the inflammatory response and tissue damage characteristic of acute pancreatitis.
Data Presentation
The following table summarizes the quantitative data from a study by Wang et al. (2021) investigating the effects of this compound in a cerulein-induced mouse model of acute pancreatitis.
| Parameter | Control Group | Cerulein-induced AP Group | Cerulein + this compound Group | Unit |
| Pancreatic MPO Activity | ~1 | ~7.5 | ~3.5 | U/g protein |
| Serum Amylase | ~2000 | ~12000 | ~7000 | U/L |
| Serum Lipase | ~150 | ~1000 | ~500 | U/L |
| Pancreatic IL-1β Expression | Low | High | Moderately Reduced | Relative Expression |
| Pancreatic NLRP3 Expression | Low | High | High | Relative Expression |
| Pancreatic Caspase-1 (p20) Expression | Low | High | Reduced | Relative Expression |
| Pancreatic GSDMD-N Expression | Low | High | Reduced | Relative Expression |
Data is approximated from graphical representations in Wang et al. (2021) for illustrative purposes.
Experimental Protocols
Cerulein-Induced Acute Pancreatitis Mouse Model
This protocol describes the induction of acute pancreatitis in mice using cerulein, a cholecystokinin analogue.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Cerulein (Sigma-Aldrich)
-
Sterile 0.9% saline
-
This compound (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Insulin syringes (29G)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to food and water for at least one week before the experiment.
-
Preparation of Reagents:
-
Dissolve cerulein in sterile 0.9% saline to a final concentration of 5 µg/mL.
-
Dissolve this compound in DMSO and then dilute with sterile 0.9% saline to the desired final concentration. The final DMSO concentration should be below 1%.
-
-
Induction of Acute Pancreatitis:
-
Administer hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg body weight) for a total of 7 hours.
-
The control group receives i.p. injections of sterile saline at the same time points.
-
-
This compound Treatment:
-
Administer this compound (12.5 µmol/kg body weight) or vehicle (DMSO/saline) via i.p. injection 1 hour before the first cerulein injection.
-
-
Sample Collection:
-
Euthanize mice 1 hour after the final cerulein injection.
-
Collect blood via cardiac puncture for serum analysis (amylase, lipase, cytokines).
-
Perfuse the pancreas with cold PBS and harvest the tissue for histological analysis and protein/RNA extraction.
-
Histological Evaluation of Pancreatic Injury
Procedure:
-
Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides for edema, inflammatory cell infiltration, and acinar cell necrosis by a blinded observer using a standardized scoring system (0-3 or 0-4 scale for each parameter).
Measurement of Biochemical Parameters
-
Serum Amylase and Lipase: Use commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in pancreatic tissue homogenates as an indicator of neutrophil infiltration using a commercial MPO assay kit.
-
Cytokine Levels: Measure serum or pancreatic tissue levels of IL-1β and IL-18 using specific ELISA kits.
-
Western Blot Analysis: Analyze the expression of NLRP3, pro-caspase-1, cleaved caspase-1 (p20), and GSDMD-N in pancreatic tissue lysates.
Visualizations
Caption: Signaling pathway of this compound in acute pancreatitis.
Caption: Workflow for this compound in a mouse model of acute pancreatitis.
Caption: Logical framework for using this compound in pancreatitis research.
Application Note: Utilizing Ac-YVAD-CHO for Specific Caspase-1 Detection in the Caspase-Glo® 1 Inflammasome Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by responding to pathogenic and endogenous danger signals.[1] Activation of the inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 is a cysteine protease responsible for the maturation of pro-inflammatory cytokines, such as IL-1β and IL-18, and for inducing a form of programmed cell death known as pyroptosis.[1][2] Consequently, the measurement of caspase-1 activity serves as a direct indicator of inflammasome activation.[3]
The Promega Caspase-Glo® 1 Inflammasome Assay is a sensitive, bioluminescent method for the quantitative measurement of caspase-1 activity.[4] The assay utilizes a specific caspase-1 substrate, Z-WEHD-aminoluciferin, which upon cleavage by active caspase-1, releases aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase-1 activity.[4][5] To ensure the specificity of the measured signal, the assay system includes Ac-YVAD-CHO, a potent and reversible peptide aldehyde inhibitor of caspase-1.[1][6] This application note provides a detailed protocol for using this compound as a specificity control in the Caspase-Glo® 1 Inflammasome Assay.
Principle of the Assay and Role of this compound
The Caspase-Glo® 1 assay is a homogeneous "add-mix-measure" assay.[7] The reagent contains the caspase-1 substrate Z-WEHD-aminoluciferin, a thermostable luciferase, and the proteasome inhibitor MG-132 to prevent non-specific substrate cleavage.[1][4] When added to a sample containing active caspase-1, the substrate is cleaved, and the subsequent luciferase reaction produces a stable luminescent signal.
This compound serves as a crucial negative control.[8] By preparing a parallel reaction where this compound is added to the Caspase-Glo® 1 Reagent, researchers can specifically inhibit caspase-1 activity.[5] The difference in the luminescent signal between the untreated and the this compound-treated samples represents the true caspase-1 activity. This is essential to distinguish caspase-1 activity from the minimal cross-reactivity with other caspases (e.g., caspases-3, -5, and -6) that might be present in the sample.[1]
Data Presentation
The following tables summarize the inhibitory characteristics of this compound and its selectivity for caspase-1.
Table 1: Inhibitory Potency of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 0.76 nM | [6][9] |
| Ki | Mouse | 3.0 nM | [6] |
| IC50 | Human IL-1β production | 0.7 µM | [6] |
| IC50 | Mouse IL-1β production | 2.5 µM | [6] |
Table 2: Selectivity of this compound for Caspase-1
| Caspase | % Inhibition (at 1µM this compound) | Reference |
| Caspase-1 | 99% | [1] |
| Caspase-3 | Minimal | [1] |
| Caspase-5 | Minimal | [1] |
| Caspase-6 | Minimal | [1] |
| Other Caspases | Ki values >10,000 nM for caspases-2, -3, -6, -7 | [9][10] |
Mandatory Visualizations
Caption: Inflammasome signaling pathway leading to Caspase-1 activation.
Caption: Experimental workflow for the Caspase-Glo® 1 Assay.
Experimental Protocols
Materials:
-
Caspase-Glo® 1 Inflammasome Assay Kit (Promega, Cat. No. G9951, G9952, or G9953)
-
Caspase-Glo® 1 Buffer
-
Z-WEHD Substrate (lyophilized)
-
MG-132 Inhibitor
-
This compound Inhibitor
-
-
White, opaque-walled multiwell plates suitable for luminescence measurements.[8]
-
Cell line capable of inflammasome activation (e.g., THP-1 human monocytes).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).[5]
-
Inflammasome inducing agents (e.g., LPS, Nigericin, ATP).[1][11]
-
Multichannel pipette.
-
Plate-reading luminometer.[8]
Protocol 1: Preparation of Caspase-Glo® 1 Reagents
-
Equilibrate Components: Thaw all necessary reagents, including the Caspase-Glo® 1 Buffer, MG-132 Inhibitor, and this compound Inhibitor, to room temperature before use.[5]
-
Reconstitute Substrate: Reconstitute the lyophilized Z-WEHD Substrate with the Caspase-Glo® 1 Buffer to create the reconstituted substrate solution. Mix by gentle inversion until the substrate is completely dissolved.
-
Prepare Caspase-Glo® 1 Reagent (without inhibitor): Add the MG-132 Inhibitor to the reconstituted substrate solution. The final concentration of MG-132 in the assay will be 60µM.[5] Mix thoroughly by swirling. This is the main "Caspase-Glo® 1 Reagent".
-
Prepare Caspase-Glo® 1 YVAD-CHO Reagent (with inhibitor):
-
Transfer a portion of the prepared Caspase-Glo® 1 Reagent to a new tube. The volume should be sufficient for all control wells.
-
Add the this compound Inhibitor to this tube at a ratio of 1:1000 (e.g., add 5µl of this compound to 5ml of Caspase-Glo® 1 Reagent).[5]
-
Mix thoroughly. This is the "Caspase-Glo® 1 YVAD-CHO Reagent" and will serve as the negative control.
-
Protocol 2: Cell-Based Assay for Caspase-1 Activity
This protocol is an example using THP-1 cells and may require optimization for other cell types or inducers.
-
Cell Seeding: Seed THP-1 cells in a white, 96-well plate at a density of 40,000–60,000 cells per well in 100µl of culture medium.[5] For differentiation, treat with PMA (e.g., 20nM for 3 days).[1]
-
Inflammasome Priming (Signal 1): Prime the cells by adding an agent like Lipopolysaccharide (LPS). For example, treat cells with LPS for 3-4 hours.[11]
-
Inflammasome Activation (Signal 2): Induce inflammasome activation by adding a second agent such as Nigericin (e.g., 20µM for 2 hours) or ATP (e.g., 3mM for 2 hours).[5][11]
-
Assay Setup:
-
Include "no-cell" control wells containing only medium to determine background luminescence.[8]
-
Include "vehicle control" wells with cells that have not been treated with inflammasome inducers.[8]
-
For each experimental condition, set up parallel wells. One set will receive the Caspase-Glo® 1 Reagent, and the other will receive the Caspase-Glo® 1 YVAD-CHO Reagent.
-
-
Reagent Addition:
-
Decide whether to measure caspase-1 activity in the total well volume (cells + medium) or in the supernatant only. Measuring in the supernatant can provide a better signal-to-background ratio.[8]
-
If measuring supernatant, carefully transfer a portion (e.g., 50µl) of the cell culture medium from each well to a new white 96-well plate.
-
Add an equal volume of the appropriate reagent to each well (e.g., add 100µl of reagent to 100µl of sample, or 50µl of reagent to 50µl of transferred supernatant).[5]
-
-
Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 60 to 90 minutes, protected from light.[8][11] The luminescent signal is stable with a half-life of over 3 hours.[7]
-
Measurement: Measure the luminescence using a plate-reading luminometer. An integration time of 0.3–1 second per well is typically sufficient.[8]
-
Data Analysis:
-
Subtract the average "no-cell" background from all experimental readings.
-
Calculate the specific caspase-1 activity for each condition by subtracting the signal from the wells treated with this compound from the signal in the parallel wells without the inhibitor.
-
Conclusion
The specific inhibition of caspase-1 by this compound is a critical component for validating results obtained from the Caspase-Glo® 1 Inflammasome Assay. By running parallel experiments with and without this inhibitor, researchers can confidently attribute the measured luminescent signal to the activity of caspase-1, thereby ensuring accurate and reliable quantification of inflammasome activation. This robust control is essential for screening inflammasome modulators and for fundamental research into the pathways of innate immunity and inflammation.
References
- 1. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 2. invivogen.com [invivogen.com]
- 3. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.de [promega.de]
- 8. FAQ: Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]
- 11. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Troubleshooting & Optimization
Troubleshooting lack of Ac-Yvad-cho inhibitory effect.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Ac-YVAD-CHO caspase-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, reversible, and selective tetrapeptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Its peptide sequence (Ac-Tyr-Val-Ala-Asp-CHO) mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1 and block its proteolytic activity.[4] By inhibiting caspase-1, this compound prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Q2: What are the optimal storage and solubility conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C.[1][5][6] The inhibitor is soluble in various solvents, including DMSO, DMF, ethanol, and water.[1][5][6] It is recommended to prepare stock solutions in DMSO and store them at -80°C for up to six months or at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for cell-based assays is in the range of 10-50 µM.[7][8] For cell-free assays, a concentration of 5 µM has been shown to inhibit caspase-1 activation.[6][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is this compound specific to caspase-1?
This compound is highly selective for caspase-1.[6][9] However, like many peptide-based inhibitors, it can show some cross-reactivity with other caspases, particularly caspase-4 and caspase-5, at higher concentrations.[6][9][10] It is important to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guide: Lack of this compound Inhibitory Effect
Problem: I am not observing any inhibition of caspase-1 activity in my experiment after using this compound.
This guide provides a step-by-step approach to troubleshoot this common issue.
Step 1: Verify the Integrity and Handling of the Inhibitor
-
Question: Could my this compound be degraded or inactive?
-
Answer: Improper storage or handling can lead to inhibitor degradation. Ensure that the lyophilized powder has been stored at -20°C and the stock solution in DMSO has been stored at -80°C or -20°C.[7] Avoid multiple freeze-thaw cycles of the stock solution. To test the inhibitor's activity, consider using a cell-free caspase-1 activity assay with recombinant caspase-1 as a positive control.
-
-
Question: Is the inhibitor properly dissolved?
Step 2: Review Experimental Design and Protocol
-
Question: Am I using the correct concentration of this compound?
-
Answer: The required concentration for inhibition can be cell-type and stimulus-dependent. If you are not seeing an effect, consider increasing the concentration in a step-wise manner (e.g., 25 µM, 50 µM, 100 µM). However, be mindful of potential off-target effects at very high concentrations.[6][9] A dose-response curve is essential to determine the IC50 in your specific experimental setup.
-
-
Question: Is the pre-incubation time with the inhibitor sufficient?
-
Answer: For cell-based assays, it is crucial to pre-incubate the cells with this compound before adding the stimulus that activates caspase-1. A typical pre-incubation time is 30-60 minutes.[8] This allows the inhibitor to penetrate the cell membrane and be available to bind to caspase-1 as soon as it becomes activated.
-
-
Question: Is my caspase-1 actually activated?
-
Answer: The inhibitor will only show an effect if caspase-1 is active. Ensure that your stimulus (e.g., LPS, nigericin, ATP) is effectively activating the inflammasome and leading to caspase-1 cleavage and activation.[11] Include a positive control for caspase-1 activation in your experiment (e.g., stimulated cells without the inhibitor). You can confirm caspase-1 activation by Western blot for the cleaved p20 subunit or by measuring IL-1β secretion via ELISA.[12]
-
Step 3: Consider Assay-Specific Factors
-
Question: Could the substrate in my assay be outcompeting the inhibitor?
-
Answer: this compound is a competitive inhibitor, meaning it competes with the substrate for the active site of caspase-1.[13][] If the concentration of the substrate in your activity assay is too high, it may outcompete the inhibitor, leading to a reduced or absent inhibitory effect. Review the substrate concentration recommended for your specific assay kit.
-
-
Question: Is the timing of my measurement appropriate?
-
Answer: Caspase activation is a dynamic process.[10] The peak of caspase-1 activity can vary depending on the stimulus and cell type. If you are measuring at a very late time point, the primary wave of caspase-1 activity might have already subsided. Consider performing a time-course experiment to identify the optimal time point for measuring caspase-1 inhibition.
-
Step 4: Evaluate Cellular and System-Level Factors
-
Question: Is the inhibitor permeable to my cells?
-
Answer: While this compound is generally considered cell-permeable, its uptake can vary between different cell types. If you suspect a permeability issue, you could try using a cell-free system (e.g., cell lysate) to confirm that the inhibitor is active against the enzyme from your cells.
-
-
Question: Are there alternative cell death or inflammatory pathways active?
-
Answer: Your experimental stimulus might be activating other caspases or inflammatory pathways that are not inhibited by this compound. It is important to use multiple readouts to confirm the specific involvement of caspase-1 in your system. For example, in addition to a caspase-1 activity assay, measure the levels of processed IL-1β, which is a direct downstream target.[12]
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Ki (Inhibition Constant) | 0.76 nM | Human | [6][9] |
| 3.0 nM | Mouse | [3] | |
| IC50 (Half Maximal Inhibitory Concentration) | 0.7 µM | Human (IL-1β production) | [2] |
| 2.5 µM | Mouse (IL-1β production) | [2] | |
| Recommended In Vitro Concentration | 10-50 µM | Cell-based assays | [7][8] |
| 5 µM | Cell-free assays | [6][9] | |
| Solubility | |||
| DMSO | ~30 mg/mL | [6] | |
| DMF | ~30 mg/mL | [6] | |
| Ethanol | ~30 mg/mL | [6] | |
| Water | ~5 mg/mL | [1][5] | |
| Storage (Lyophilized) | -20°C | [1][5][6] | |
| Storage (in DMSO) | -80°C (6 months) / -20°C (1 month) | [7] |
Visual Guides
Caption: Canonical inflammasome pathway leading to caspase-1 activation and subsequent cytokine processing, and the inhibitory point of this compound.
Caption: A logical workflow for troubleshooting the absence of an inhibitory effect with this compound.
References
- 1. This compound Caspase 1 (ICE) Inhibitor - 2BScientific [2bscientific.com]
- 2. This compound | L 709049 | ICE Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. This compound, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]
- 10. Caspase assay selection guide | Abcam [abcam.com]
- 11. youtube.com [youtube.com]
- 12. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
DMSO concentration effects in Ac-Yvad-cho experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the caspase-1 inhibitor, Ac-YVAD-CHO. A primary focus is on the potential confounding effects of dimethyl sulfoxide (DMSO), the solvent commonly used to dissolve this inhibitor.
Frequently Asked Questions (FAQs)
Q1: My negative control (cells treated with DMSO vehicle only) is showing high caspase-1 activity. What is the likely cause?
A1: High concentrations of DMSO can directly activate the NLRP3 inflammasome, leading to the activation of caspase-1.[1][2][3] This is a known off-target effect and a common cause of unexpected results in caspase-1 inhibition assays. Studies have shown that DMSO concentrations as low as 2% can significantly induce IL-1β secretion, a downstream effect of caspase-1 activation.[1]
Q2: What is the recommended final concentration of DMSO for this compound experiments?
A2: To minimize off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%. Some studies suggest maintaining it at less than 0.1% to avoid any impact on cell secretion and polarization.[3] Always perform a vehicle control with the same final DMSO concentration as your experimental samples.
Q3: Can DMSO interfere with the inhibitory activity of this compound?
A3: Yes, in a counterintuitive manner. While this compound is a potent caspase-1 inhibitor, the activating effect of high DMSO concentrations on caspase-1 can mask the inhibitor's efficacy. One study noted that DMSO used as a vehicle decreased caspase-1 activity to a similar extent as this compound in their specific model, highlighting the complex and sometimes contradictory effects of DMSO.[4] Therefore, it is crucial to use the lowest effective concentration of both the inhibitor and its solvent.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: While DMSO is the most common solvent, this compound is also soluble in ethanol and DMF (dimethylformamide).[5][6] If you suspect DMSO is causing artifacts, you could explore these alternatives. However, it is essential to run appropriate vehicle controls for these solvents as well, as they can also have effects on cells.
Q5: What are the known inhibitory concentrations (Ki and IC50) for this compound?
A5: this compound is a potent inhibitor of human caspase-1 with a Ki (inhibition constant) of 0.76 nM.[7] The IC50 (half-maximal inhibitory concentration) for inhibiting IL-1β production has been reported to be 0.7 µM in human systems.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Caspase-1 Activity in Vehicle Control | DMSO concentration is too high, leading to inflammasome activation.[1][2][3] | Reduce the final DMSO concentration to ≤ 0.5%, ideally 0.1%. Prepare a dilution series of your this compound stock to achieve the desired final inhibitor concentration while minimizing the final DMSO concentration. Always run a vehicle control with the exact same DMSO concentration. |
| Inconsistent Inhibition with this compound | Variability in final DMSO concentration between wells or experiments. Interference from high DMSO concentrations masking the inhibitory effect. | Prepare a master mix of your inhibitor dilutions to ensure consistent concentrations across all wells. Re-evaluate your stock and dilution scheme to lower the final DMSO concentration. |
| Cell Death in Control Wells | DMSO toxicity at higher concentrations. | Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line and experimental duration. This will establish a safe working range for your vehicle. |
| Low or No this compound Activity | Degradation of the inhibitor. Incorrect experimental setup. | Ensure proper storage of this compound at -20°C.[6] Review your experimental protocol, including incubation times and reagent concentrations. Use a positive control for caspase-1 activation to validate your assay system. |
Quantitative Data Summary
Table 1: Effect of DMSO Concentration on Caspase-1 Activation and IL-1β Secretion in THP-1 cells
| DMSO Concentration | IL-1β Secretion | Caspase-1 Activation (p20 subunit) | Reference |
| 0.5% | Slight Increase | Not specified | [1] |
| 1% | Slight Increase | Not specified | [1] |
| 2% | Significant Increase | Detectable | [1] |
| 5% | Significant Increase | Detectable | [1] |
| 10% | Significant Increase | Detectable | [1] |
Data is a qualitative summary from the cited literature. Absolute values can be found in the referenced publication.
Experimental Protocols
Protocol: Caspase-1 Inhibition Assay with this compound
This protocol is a general guideline. Specific concentrations and incubation times should be optimized for your cell type and experimental conditions.
1. Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2).
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the well remains below 0.5%.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentration of DMSO as the highest concentration of your inhibitor working solution, diluted in cell culture medium.
-
Positive Control for Caspase-1 Activation: Prepare a solution of a known caspase-1 activator (e.g., LPS + Nigericin) in cell culture medium.
3. Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound, vehicle control, or positive control to the respective wells.
-
Incubate for the desired period (e.g., 1-2 hours for inhibitor pre-treatment).
-
If applicable, add the caspase-1 activator to the appropriate wells and incubate for the optimized duration.
4. Caspase-1 Activity Measurement:
-
Caspase-1 activity can be measured using various methods, including:
-
Fluorometric Assay: Lyse the cells and measure the cleavage of a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).
-
Western Blot: Lyse the cells and probe for the cleaved (active) form of caspase-1 (p20 subunit).
-
ELISA: Measure the secretion of IL-1β into the cell culture supernatant.
-
5. Data Analysis:
-
Normalize the caspase-1 activity in the inhibitor-treated samples to the positive control.
-
Compare the activity in the vehicle control to untreated cells to assess the effect of DMSO.
Visualizations
Caption: Logical relationship of DMSO-induced caspase-1 activation.
Caption: Recommended experimental workflow.
References
- 1. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Caspase 1 (ICE) Inhibitor - 2BScientific [2bscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing Ac-YVAD-CHO Incubation Time for Inflammasome Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ac-YVAD-CHO for effective inflammasome inhibition. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the inflammasome?
This compound is a synthetic, cell-permeable, and reversible tetrapeptide inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][2][3] It functions by targeting the active site of caspase-1, preventing the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[1][4] By inhibiting caspase-1, this compound effectively blocks a critical step in the canonical inflammasome signaling pathway, thereby suppressing the inflammatory response.
Q2: How selective is this compound for caspase-1?
This compound exhibits high selectivity for caspase-1.[5][6] Its inhibitory constant (Ki) for human caspase-1 is in the nanomolar range, indicating potent inhibition.[1][5] It shows significantly lower affinity for other caspases, such as caspases-2, -3, -6, and -7, making it a specific tool for studying caspase-1-dependent processes.[5][6]
Q3: What is the optimal incubation time and concentration of this compound?
The optimal incubation time and concentration of this compound are highly dependent on the specific cell type, experimental conditions, and the stimulus used to activate the inflammasome. Based on published studies, a general starting point is a pre-incubation of 1 to 2 hours with a concentration range of 10-50 µM. However, optimization is crucial for each experimental setup. For longer-term experiments, incubation times of up to 12 hours have been reported.[1]
Q4: How should I reconstitute and store this compound?
This compound is typically soluble in DMSO, water, and ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the culture medium. Unused stock solutions should be aliquoted and stored at -20°C or below to minimize freeze-thaw cycles.[2][7] The stability of the reconstituted product at -20°C is generally up to 6 months.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or no inhibition of IL-1β/IL-18 secretion | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-1 activity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and stimulus. Start with a range of 10 µM to 100 µM. |
| Insufficient pre-incubation time: The inhibitor may not have had enough time to permeate the cells and bind to caspase-1 before inflammasome activation. | Increase the pre-incubation time with this compound before adding the inflammasome stimulus. Test a time course from 30 minutes to 4 hours. | |
| Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. | |
| Alternative inflammasome pathway: The inflammatory response may be mediated by a non-canonical inflammasome pathway that is less dependent on caspase-1. | Investigate the involvement of other caspases, such as caspase-11 (in mice) or caspases-4/5 (in humans), which can mediate pyroptosis and cytokine release. | |
| Cell toxicity observed | High concentration of DMSO: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below 0.5% (v/v). Prepare a more diluted working stock of this compound if necessary. |
| Inhibitor-induced off-target effects: At very high concentrations, this compound might have off-target effects leading to cytotoxicity. | Lower the concentration of this compound to the minimum effective dose determined in your dose-response experiments. Include a vehicle-only (DMSO) control to assess solvent toxicity. | |
| Variability between experiments | Inconsistent cell conditions: Differences in cell passage number, density, or health can affect inflammasome activation and inhibitor efficacy. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at the appropriate confluency. |
| Inconsistent timing of experimental steps: Variations in incubation times for the inhibitor or stimulus can lead to inconsistent results. | Standardize all incubation times and experimental procedures. Use a timer to ensure consistency. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound
| Parameter | Species | Value | Reference |
| Ki (Inhibitory Constant) | Human | 0.76 nM | [1][5] |
| Mouse | 3.0 nM | [1] | |
| IC50 (Half-maximal inhibitory concentration) | Human IL-1β | 0.7 µM | [1] |
| Mouse IL-1β | 2.5 µM | [1] |
Table 2: Selectivity of this compound for Human Caspases
| Caspase | Ki (nM) | Reference |
| Caspase-1 | 0.76 | [5][6] |
| Caspase-4 | 163 | [5][6] |
| Caspase-5 | 970 | [5][6] |
| Caspase-8 | >10,000 | [5][6] |
| Caspase-9 | >10,000 | [5][6] |
| Caspase-2, -3, -6, -7 | >10,000 | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Caspase-1 in Macrophages
This protocol details the steps for treating cultured macrophages with this compound to inhibit inflammasome activation.
-
Cell Plating: Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a suitable culture plate at a density appropriate for your downstream assay (e.g., 1 x 10^6 cells/mL for ELISA). Allow cells to adhere and rest overnight.
-
Inhibitor Pre-incubation:
-
Prepare a fresh dilution of this compound in pre-warmed culture medium to the desired final concentration (e.g., 20 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Inflammasome Activation:
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours if studying the canonical NLRP3 inflammasome.
-
Add the inflammasome activator (e.g., ATP or Nigericin) at a pre-determined optimal concentration.
-
-
Sample Collection:
-
After the appropriate incubation time with the activator (e.g., 30-60 minutes), collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA).
-
Cell lysates can also be prepared to analyze caspase-1 activity or protein expression by Western blot.
-
Protocol 2: Caspase-1 Activity Assay (Fluorometric)
This protocol outlines a method to measure caspase-1 activity in cell lysates.[8][9]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Caspase-1 Assay:
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[8][9] The increase in fluorescence corresponds to caspase-1 activity.
Visualizations
Caption: Canonical inflammasome signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying inflammasome inhibition with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Caspase 1 (ICE) Inhibitor - 2BScientific [2bscientific.com]
- 3. This compound, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 4. invivogen.com [invivogen.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Preventing Ac-Yvad-cho precipitation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of the caspase-1 inhibitor Ac-Yvad-cho in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE).[1] In cell culture, it is primarily used to study apoptosis, inflammation, and pyroptosis by inhibiting the activation of caspase-1 and the subsequent processing of pro-inflammatory cytokines like IL-1β and IL-18.
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in several organic solvents and to a limited extent in aqueous solutions. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] For cell culture applications, preparing a concentrated stock solution in DMSO is the most common practice.
Q3: What is the recommended storage for this compound and its stock solutions?
The lyophilized powder should be stored at -20°C for long-term stability (up to several years).[2] Once dissolved, stock solutions are best stored in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1]
Q4: Why does this compound sometimes precipitate when added to cell culture media?
Precipitation of this compound in cell culture media can occur for several reasons:
-
Low Aqueous Solubility: As a peptide, this compound has limited solubility in aqueous solutions like cell culture media.
-
"Salting Out" Effect: Cell culture media are complex solutions with high concentrations of salts, which can decrease the solubility of peptides.
-
pH Shift: The pH of the cell culture medium (typically around 7.4) may not be optimal for the solubility of this compound.
-
Interaction with Media Components: Components in the media, especially proteins in fetal bovine serum (FBS), can interact with the peptide, leading to aggregation and precipitation.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.
-
Improper Dilution Technique: Adding the concentrated DMSO stock directly to the full volume of media without proper mixing can cause localized high concentrations and immediate precipitation.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | 1. High local concentration. 2. Stock solution not at room temperature. | 1. Use a serial dilution method. First, dilute the DMSO stock in a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final culture volume. 2. Ensure the stock solution is completely thawed and at room temperature before adding it to the media. |
| Precipitate appears after a few hours of incubation. | 1. Limited stability in the media. 2. Interaction with serum proteins. 3. Temperature fluctuations. | 1. Prepare fresh working solutions for each experiment. 2. Reduce the serum concentration if experimentally feasible. Alternatively, treat the cells with this compound in serum-free media for a short period before adding serum. 3. Ensure stable incubator conditions. Avoid frequent opening of the incubator door. |
| Precipitation is observed in some wells/flasks but not others. | 1. Inconsistent mixing. 2. Variations in final DMSO concentration. | 1. Gently swirl the culture vessel immediately after adding the inhibitor to ensure even distribution. 2. Carefully calculate and maintain a consistent final DMSO concentration across all conditions. It is recommended to keep the final DMSO concentration below 0.5%. |
| The inhibitor appears to have lost its activity. | Precipitation leading to a lower effective concentration. | Visually inspect for precipitation before and after adding the inhibitor to the media. If precipitation is observed, the effective concentration of the inhibitor will be lower than intended. Follow the troubleshooting steps to prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Ensure Complete Dissolution: Gently vortex or pipette up and down to ensure the peptide is completely dissolved. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C.
Protocol 2: Preparation of Working Solution and Addition to Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
Pre-warm the required volume of serum-free cell culture medium or sterile PBS to 37°C.
-
Add the required volume of the thawed this compound stock solution to the pre-warmed, serum-free medium/PBS to make an intermediate dilution (e.g., 10X the final desired concentration).
-
Gently mix by inverting the tube.
-
-
Add to Final Culture:
-
Add the intermediate dilution to your cell culture plates or flasks containing cells and the final volume of complete medium (with serum).
-
Immediately and gently swirl the plate or flask to ensure even distribution of the inhibitor.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is below a cytotoxic level for your specific cell line (typically ≤ 0.5%).
Data Presentation: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 30 mg/mL | [2] |
| DMF | ≥ 30 mg/mL | [2] |
| Ethanol | ≥ 30 mg/mL | [2] |
| Water | ≥ 50 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [2] |
Note: The solubility in water and PBS can be lower in practice and is influenced by the purity of the peptide and the exact composition of the buffer.
Visualizations
Caption: Recommended workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation.
References
Interpreting unexpected results in Ac-Yvad-cho experiments.
Welcome to the technical support center for Ac-YVAD-CHO, a selective inhibitor of caspase-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3][4] Its chemical structure allows it to bind to the active site of caspase-1, thereby preventing the proteolytic cleavage of its substrates, including pro-IL-1β and pro-IL-18, into their mature, active forms.[5][6]
Q2: How specific is this compound for caspase-1?
This compound exhibits high selectivity for caspase-1. However, like many peptide-based inhibitors, it can show some cross-reactivity with other caspases at higher concentrations, particularly those with similar substrate specificities such as caspase-4 and caspase-5.[2] It is significantly less potent against apoptotic caspases like caspase-3, -6, -7, -8, and -9.[2]
Selectivity Profile of this compound
| Caspase | Inhibition Constant (Ki) | Notes |
| Caspase-1 (human) | 0.76 nM[2] | High affinity |
| Caspase-1 (mouse) | 3.0 nM[6] | High affinity |
| Caspase-4 | 163-970 nM[2] | Moderate affinity |
| Caspase-5 | 163-970 nM[2] | Moderate affinity |
| Caspase-8 | 163-970 nM[2] | Lower affinity |
| Caspase-9 | 163-970 nM[2] | Lower affinity |
| Caspase-10 | 163-970 nM[2] | Lower affinity |
| Caspase-2, -3, -6, -7 | >10,000 nM[2] | Very low affinity |
Q3: What are the recommended working concentrations for in vitro experiments?
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific activity of the caspase-1. A general starting point for cell-based assays is in the range of 10-50 µM. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. It should be reconstituted in a suitable solvent, such as DMSO, to create a stock solution.[3] For storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound fails to inhibit IL-1β/IL-18 release or caspase-1 activity.
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit caspase-1 in your system.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (e.g., 1 µM to 100 µM).
-
-
Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Solution: Prepare fresh stock solutions and store them in single-use aliquots at -20°C or -80°C.
-
-
Cell Permeability Issues: While this compound is cell-permeable, its uptake can vary between cell types.
-
Solution: Increase the pre-incubation time with the inhibitor before stimulating the cells to allow for sufficient cellular uptake.
-
-
Alternative Caspase Activation: In some contexts, other caspases might be involved in the processing of IL-1β or cell death, which are not effectively inhibited by this compound.
-
Solution: Use a pan-caspase inhibitor, such as Z-VAD-FMK, as a control to determine if other caspases are involved.
-
-
Caspase-1 Independent Secretion: Under certain conditions, IL-1β can be processed and secreted through caspase-1 independent pathways, for example, by neutrophil-derived proteases.
-
Solution: Investigate the involvement of other proteases using specific inhibitors for those enzymes.
-
Issue 2: Unexpected or paradoxical cell death is observed after treatment with this compound.
Possible Causes and Solutions:
-
Induction of Alternative Cell Death Pathways: Inhibition of caspase-1 can sometimes shift the mode of cell death to other pathways, such as necroptosis or autophagy-dependent cell death. This has been observed with other caspase inhibitors like Z-VAD-FMK.[7]
-
Solution: Investigate markers for other cell death pathways. For necroptosis, check for the phosphorylation of RIPK1 and MLKL. For autophagy, monitor the conversion of LC3-I to LC3-II.
-
-
Off-Target Effects: At high concentrations, this compound might inhibit other cellular proteases, leading to unforeseen consequences.
-
Solution: Use the lowest effective concentration of the inhibitor as determined by a dose-response curve. Include appropriate vehicle controls in your experiments.
-
-
Caspase-1's Anti-Apoptotic Role: In some specific cellular contexts, caspase-1 has been suggested to have anti-apoptotic functions. Its inhibition could, therefore, promote apoptosis.
-
Solution: Assess markers of apoptosis, such as caspase-3/7 activation and PARP cleavage, in the presence of this compound.
-
Issue 3: Inconsistent or contradictory results across experiments.
Possible Causes and Solutions:
-
Variability in Cell Culture Conditions: The activation state of cells, passage number, and confluency can all impact the cellular response to stimuli and inhibitors.
-
Solution: Standardize your cell culture protocols, including seeding density, passage number, and stimulation conditions.
-
-
Reagent Quality and Consistency: The quality and batch-to-batch variability of reagents, including LPS and other stimuli, can lead to inconsistent results.
-
Solution: Use high-quality reagents and test new batches before use in critical experiments.
-
-
Timing of Inhibition and Stimulation: The timing of inhibitor addition relative to cellular stimulation is critical for effective inhibition.
-
Solution: Optimize the pre-incubation time with this compound before adding the stimulus. A typical pre-incubation time is 30-60 minutes.
-
Experimental Protocols
Protocol 1: Caspase-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature.[8][9]
Materials:
-
Cells of interest
-
This compound (for specificity control)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
Cell lysis buffer
-
Assay buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with your stimulus of interest in the presence or absence of this compound (pre-incubate for 30-60 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of your chosen lysis buffer.
-
Assay Preparation: In a new 96-well black plate, add 50 µL of cell lysate to each well.
-
Reaction Initiation: Prepare a reaction mix containing assay buffer and the caspase-1 substrate (Ac-YVAD-AFC). Add 50 µL of the reaction mix to each well.
-
Specificity Control: In parallel wells, add this compound to the reaction mix to a final concentration that effectively inhibits caspase-1, confirming the specificity of the signal.[10][11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
Protocol 2: IL-1β Release Assay (ELISA)
This protocol provides a general guideline for measuring secreted IL-1β in cell culture supernatants.[12][13][14]
Materials:
-
Cell culture supernatants from treated cells
-
Human or mouse IL-1β ELISA kit
-
96-well microplate reader
Procedure:
-
Sample Collection: After treating your cells with the stimulus and this compound, carefully collect the cell culture supernatants. Centrifuge the supernatants to remove any cellular debris.
-
ELISA Procedure: Follow the instructions provided with your specific IL-1β ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding your standards and samples (supernatants) to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing the plate.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IL-1β in your samples based on the standard curve.
Protocol 3: Pyroptosis Assessment (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.[15][16][17][18]
Materials:
-
Cell culture supernatants from treated cells
-
LDH cytotoxicity assay kit
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Sample Collection: After cell treatment, centrifuge the plate to pellet the cells. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
Lysis Control: To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.
-
LDH Assay: Follow the manufacturer's protocol for the LDH assay kit. This generally involves:
-
Adding a reaction mixture containing the LDH substrate to each well with the supernatant.
-
Incubating the plate at room temperature for a specified time, protected from light.
-
Adding a stop solution.
-
Measuring the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in your treated samples to the spontaneous release (untreated cells) and the maximum release (lysed cells).
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: Canonical inflammasome activation pathway leading to pyroptosis and IL-1β maturation, and the inhibitory action of this compound on Caspase-1.
Caption: A generalized experimental workflow for assessing the effect of this compound on inflammasome activation and pyroptosis.
Caption: A logical flowchart to guide the investigation of unexpected cell death observed during this compound experiments.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Caspase 1 (ICE) Inhibitor - 2BScientific [2bscientific.com]
- 4. This compound, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Apoptosis Inhibition: Ac-YVAD-CHO vs. Z-VAD-FMK
For researchers navigating the intricate pathways of programmed cell death, selecting the right tool to dissect cellular mechanisms is paramount. Among the arsenal of chemical inhibitors, Ac-YVAD-CHO and Z-VAD-FMK are two widely utilized caspase inhibitors. However, their utility in studying apoptosis is dictated by their profoundly different mechanisms and specificity. This guide provides an objective comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice for their experimental needs.
Mechanism of Action and Target Specificity
This compound is a synthetic tetrapeptide that acts as a potent, selective, and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3][4] Its design is based on the amino acid sequence recognized by caspase-1.[5] By targeting caspase-1, this compound is instrumental in studying the inflammatory form of programmed cell death known as pyroptosis, which is distinct from classical apoptosis. However, caspase-1 can also be involved in apoptotic pathways, making this compound a tool to investigate its specific role.[6][7]
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, broad-spectrum, and irreversible pan-caspase inhibitor.[8][9][10][11][12] It covalently binds to the catalytic site of most caspases, thereby blocking their activity.[8][13] This broad specificity makes it a common tool to determine if a cellular death process is caspase-dependent.[10][11] Z-VAD-FMK potently inhibits caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[8] It is important to note that while Z-VAD-FMK effectively blocks apoptosis, it can also promote an alternative form of programmed necrosis called necroptosis by inhibiting caspase-8.[14]
Quantitative Comparison of Inhibitor Potency
The efficacy and selectivity of these inhibitors are best illustrated by their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various caspases.
| Inhibitor | Target Caspase | Inhibition Constant (Kᵢ) | IC₅₀ |
| This compound | Caspase-1 (human) | 0.76 nM[1][2] | 0.7 µM (for IL-1β production)[2] |
| Caspase-1 (mouse) | 3.0 nM[2] | 2.5 µM (for IL-1β production)[2] | |
| Caspase-4 | 163-970 nM[1][15] | - | |
| Caspase-5 | 163-970 nM[1][15] | - | |
| Caspase-8 | 163-970 nM[1][15] | - | |
| Caspase-9 | 163-970 nM[1][15] | - | |
| Caspase-10 | 163-970 nM[1][15] | - | |
| Caspase-2 | >10,000 nM[1][15] | - | |
| Caspase-3 | >10,000 nM[1][15] | - | |
| Caspase-6 | >10,000 nM[1][15] | - | |
| Caspase-7 | >10,000 nM[1][15] | - | |
| Z-VAD-FMK | Pan-Caspase | - | 0.0015 - 5.8 µM (in vitro)[9] |
| Caspases 1, 3, 8, 9 | - | 25 - 400 nM[16][17] |
Data compiled from multiple sources. Values can vary based on experimental conditions.
Signaling Pathways and Inhibition Points
The following diagram illustrates the major apoptotic pathways and the points of intervention for this compound and Z-VAD-FMK.
Experimental Protocols
General Protocol for In Vitro Caspase Inhibition
This protocol provides a general guideline for using this compound and Z-VAD-FMK in cell culture to assess their effect on apoptosis.
1. Reconstitution:
-
This compound: Reconstitute in sterile DMSO or ethanol to a stock concentration of 10-30 mg/ml.[1] For aqueous solutions, it can be dissolved in PBS (pH 7.2) up to 5 mg/ml.[1]
-
Z-VAD-FMK: Reconstitute in sterile DMSO to a stock concentration of 10-20 mM.[8]
-
Storage: Store stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.[17]
2. Cell Treatment:
-
Culture cells to the desired confluency.
-
Prepare working concentrations of the inhibitor by diluting the stock solution in fresh cell culture medium.
-
Pre-incubate cells with the inhibitor for 1-2 hours before inducing apoptosis. For optimal results, the inhibitor should be present at the time of apoptotic induction.[12]
-
Induce apoptosis using the desired stimulus (e.g., TNF-α, FasL, staurosporine, etoposide).[18]
-
Include appropriate controls: untreated cells, cells with apoptosis inducer only, and cells with inhibitor only.
3. Apoptosis Assessment:
-
After the desired incubation period (e.g., 6-24 hours), harvest the cells.
-
Assess apoptosis using methods such as:
-
Flow cytometry: Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells.[18]
-
Western Blot: To detect cleavage of caspase substrates like PARP or cleavage of caspases themselves (e.g., caspase-3).[2]
-
Cell viability assays: Such as WST-1 or MTT to measure metabolic activity.[18]
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the effects of this compound and Z-VAD-FMK.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and Z-VAD-FMK hinges on the specific research question.
-
Choose this compound when the goal is to investigate the specific role of caspase-1 . Its high selectivity makes it the superior choice for distinguishing between caspase-1-mediated pyroptosis and other forms of cell death, or for probing the involvement of caspase-1 in a specific apoptotic pathway without broadly affecting other caspases.[1][6]
-
Choose Z-VAD-FMK when the objective is to determine if a cell death process is caspase-dependent in general.[10] Its broad-spectrum activity makes it an effective tool for a first-pass experiment to block the entire apoptotic caspase cascade. However, researchers must be cautious of its potential to induce necroptosis and its off-target effects, which could complicate data interpretation.[14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. invivogen.com [invivogen.com]
- 6. Caspase-1 inhibitor this compound attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-1 Is an Apical Caspase Leading to Caspase-3 Cleavage in the AIM2 Inflammasome Response, Independent of Caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 10. m.youtube.com [m.youtube.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Cayman Chemical [bioscience.co.uk]
- 16. selleckchem.com [selleckchem.com]
- 17. mpbio.com [mpbio.com]
- 18. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
A Comparative Analysis of Ac-YVAD-CHO and VX-765 Selectivity for Caspase Inhibition
In the landscape of inflammatory research and drug development, the selective inhibition of caspases is a critical tool for dissecting cellular pathways and developing targeted therapeutics. Among the array of available inhibitors, Ac-YVAD-CHO and VX-765 are prominent compounds utilized for their inhibitory action on inflammatory caspases, primarily caspase-1. This guide provides a detailed comparison of their selectivity, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Introduction to this compound and VX-765
This compound is a synthetic, cell-permeable, and reversible tetrapeptide aldehyde inhibitor of caspase-1.[1] Its design is based on the preferred substrate recognition sequence of caspase-1.[2] It is widely used as a selective inhibitor of caspase-1 in in vitro and in vivo studies to investigate the role of the inflammasome in various physiological and pathological processes.[3]
VX-765 , also known as Belnacasan, is an orally bioavailable prodrug that is converted in vivo to its active metabolite, VRT-043198.[4][5] VRT-043198 is a potent, non-peptidic, and reversible inhibitor of caspase-1 and caspase-4.[5][6] VX-765 has been evaluated in clinical trials for the treatment of inflammatory diseases, highlighting its therapeutic potential.[7]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a caspase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and the active form of VX-765 (VRT-043198) against a panel of human caspases. This data, compiled from various studies, illustrates the distinct selectivity profiles of these two inhibitors.
| Caspase | This compound (Ki, nM) | VRT-043198 (Active form of VX-765) (Ki/IC50, nM) |
| Caspase-1 | 0.76 | 0.8 (Ki), 0.2 (IC50)[6] |
| Caspase-2 | >10,000 | - |
| Caspase-3 | >10,000 | 21,500 (Ki) |
| Caspase-4 | 362 | <0.6 (Ki), 14.5 (IC50)[6] |
| Caspase-5 | 163 | 10.6 (IC50)[6] |
| Caspase-6 | >10,000 | 560 (Ki) |
| Caspase-7 | >10,000 | 16,000 (Ki) |
| Caspase-8 | 970 | 100 (Ki) |
| Caspase-9 | - | 1,030 (Ki) |
| Caspase-10 | - | - |
From the data, it is evident that both inhibitors are highly potent against caspase-1. This compound demonstrates remarkable selectivity for caspase-1, with significantly weaker inhibition of other caspases, particularly the apoptotic caspases (-2, -3, -6, -7). VX-765 (as VRT-043198) also potently inhibits caspase-1 and, notably, caspase-4, another inflammatory caspase.[5][6] Its activity against apoptotic caspases is considerably lower, affirming its classification as a selective inflammatory caspase inhibitor.
Signaling Pathway Context: The Inflammasome
Both this compound and VX-765 primarily target caspase-1, a key effector enzyme in the inflammasome signaling pathway. Understanding this pathway is crucial for interpreting the effects of these inhibitors. The inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the cleavage and activation of pro-caspase-1.[8][9] Active caspase-1 then proteolytically processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[10][11] Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[2]
Caption: Inflammasome pathway and points of inhibition.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized experimental protocols. A common method is the in vitro caspase activity assay, which measures the ability of an inhibitor to block the cleavage of a fluorogenic or colorimetric substrate by a purified recombinant caspase.
General Protocol for In Vitro Caspase Inhibition Assay (Fluorometric)
This protocol outlines the general steps for assessing the inhibitory activity of compounds like this compound and VX-765 against a specific caspase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for caspase activity (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).[1]
-
Recombinant Caspase: Dilute the purified active recombinant human caspase to a working concentration (e.g., 1-10 nM) in the assay buffer.
-
Fluorogenic Substrate: Prepare a stock solution of the caspase-specific substrate (e.g., Ac-YVAD-AFC for caspase-1) in DMSO and dilute it to a working concentration (e.g., 50 µM) in the assay buffer.[12][13]
-
Inhibitor Solutions: Prepare a serial dilution of the inhibitor (this compound or VX-765) in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of a 96-well microplate. Include wells with solvent only as a no-inhibitor control.
-
Add the diluted recombinant caspase solution (e.g., 45 µL) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the reaction by adding the fluorogenic substrate solution (e.g., 50 µL) to all wells.
-
Immediately measure the fluorescence intensity at time zero using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[14][15]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of substrate cleavage (change in fluorescence over time).
-
Normalize the rates relative to the no-inhibitor control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric caspase inhibition assay.
Conclusion
Both this compound and VX-765 are potent and selective inhibitors of inflammatory caspases, making them invaluable tools in inflammation research. This compound exhibits a high degree of selectivity for caspase-1, with minimal off-target effects on other caspases. VX-765, through its active metabolite VRT-043198, demonstrates potent inhibition of both caspase-1 and caspase-4. The choice between these inhibitors will depend on the specific research question. For studies focused solely on the role of caspase-1, this compound's narrow specificity is advantageous. For investigations where the combined inhibition of caspase-1 and caspase-4 is desired, or for in vivo studies requiring an orally bioavailable compound, VX-765 is a superior choice. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective use and interpretation of data generated with these important research compounds.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. Inflammasome - Wikipedia [en.wikipedia.org]
- 10. bosterbio.com [bosterbio.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Caspase-1 Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. abcam.com [abcam.com]
A Comparative Guide to Caspase-1 Inhibitors: Ac-Yvad-cho Versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory research and therapeutic development, the inhibition of caspase-1 stands as a pivotal strategy. This enzyme, a key player in the innate immune system, orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), upon inflammasome activation. Consequently, the development of effective caspase-1 inhibitors is of paramount interest for treating a spectrum of inflammatory diseases. This guide provides an objective comparison of the well-established research tool Ac-YVAD-CHO against other notable caspase-1 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Caspase-1 Inhibitors
The efficacy of a caspase-1 inhibitor is primarily determined by its potency and selectivity. The following tables summarize the key quantitative data for this compound and other significant caspase-1 inhibitors, including Belnacasan (VX-765), Pralnacasan (VX-740), and the pan-caspase inhibitor Emricasan (IDN-6556).
Table 1: In Vitro Potency of Caspase-1 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Organism | Notes |
| This compound | Caspase-1 | 0.76[1] | 2.5 (for IL-1β release)[2] | Human, Mouse | Reversible tetrapeptide aldehyde inhibitor.[2] |
| Belnacasan (VX-765) | Caspase-1 | 0.8[3][4] | 530[5] | Human | Orally available prodrug of VRT-043198.[6] |
| Pralnacasan (VX-740) | Caspase-1 | 1[7] | 1.3[8] | Human, Mouse | Orally bioavailable prodrug.[9] Withdrawn from clinical trials due to liver toxicity in animal studies.[9] |
| Emricasan (IDN-6556) | Pan-caspase | - | Sub-nanomolar activity | Human | Irreversible pan-caspase inhibitor.[10][11] |
Table 2: In Vitro Selectivity of Caspase-1 Inhibitors
| Inhibitor | Caspase-1 (Ki/IC50, nM) | Caspase-3 (Ki/IC50, nM) | Caspase-4 (Ki/IC50, nM) | Caspase-5 (Ki/IC50, nM) | Caspase-8 (Ki/IC50, nM) | Notes |
| This compound | 0.76 (Ki)[1] | >10,000 (Ki)[1] | 163 (Ki)[1] | 970 (Ki)[1] | 350 (Ki)[1] | Selective for caspase-1 over apoptotic caspases. |
| Belnacasan (VRT-043198) | 0.8 (Ki)[3] | - | <0.6 (Ki) | - | - | Potent inhibitor of caspase-1 and caspase-4.[3] |
| Pralnacasan (VX-740) | 1.3 (IC50)[8] | Micromolar inhibition[8] | - | - | Micromolar inhibition[8] | Specific for caspase-1.[9] |
| Emricasan (IDN-6556) | Potent | Potent | Potent | Potent | Potent | Broad-spectrum caspase inhibitor.[10][11] |
Signaling Pathways and Experimental Workflows
To contextualize the action of these inhibitors, it is crucial to understand the caspase-1 signaling cascade and the experimental workflows used to assess their efficacy.
Caspase-1 Activation and Inflammasome Signaling
Caspase-1 is activated through the assembly of large multiprotein complexes called inflammasomes.[12][13] These complexes form in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[14] The most well-characterized inflammasome is the NLRP3 inflammasome.[14][15] Upon activation, the sensor protein (e.g., NLRP3) oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced activation.[14] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis by cleaving Gasdermin D.[13][14]
General Experimental Workflow for Inhibitor Evaluation
The evaluation of caspase-1 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of caspase-1 inhibitors. Below are representative methodologies for key assays.
In Vitro Caspase-1 Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of caspase-1 by measuring the cleavage of a specific fluorogenic substrate.
Objective: To determine the IC50 or Ki of an inhibitor against purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)[13]
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~400/505 nm for AFC)[8][15]
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add a solution of recombinant caspase-1 to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the caspase-1 substrate Ac-YVAD-AFC to each well.
-
Immediately measure the fluorescence intensity over time using a fluorometric plate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
In Vitro NLRP3 Inflammasome Activation Assay in Macrophages
This cell-based assay assesses the ability of an inhibitor to block caspase-1 activity within a cellular context, typically by measuring the release of IL-1β.
Objective: To evaluate the efficacy of an inhibitor in a cellular model of NLRP3 inflammasome activation.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages - BMDMs)[14][16]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) for priming[9]
-
NLRP3 activator (e.g., ATP or Nigericin)[9]
-
Test inhibitor and vehicle control
-
ELISA kit for human IL-1β
Procedure:
-
Seed and differentiate THP-1 cells with PMA or culture primary macrophages.
-
Prime the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.[9]
-
Pre-incubate the primed cells with various concentrations of the test inhibitor or vehicle for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding an activator like ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a defined period (e.g., 30-60 minutes).[9]
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of IL-1β release by the test compound.
In Vivo Model: LPS-Induced Endotoxemia
This animal model is used to assess the systemic anti-inflammatory effects of caspase-1 inhibitors.
Objective: To evaluate the in vivo efficacy of an inhibitor in a model of acute systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor and vehicle control
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for murine IL-1β and IL-18
Procedure:
-
Administer the test inhibitor or vehicle to the mice via a relevant route (e.g., intraperitoneal injection, oral gavage). The dosage and timing of administration should be optimized based on pharmacokinetic data. For example, VX-765 has been administered at doses of 25-200 mg/kg.[11]
-
After a pre-determined time, induce systemic inflammation by injecting a sublethal dose of LPS (e.g., 5 mg/kg, i.p.).
-
At a specific time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture under anesthesia.
-
Prepare plasma from the blood samples.
-
Measure the levels of IL-1β and IL-18 in the plasma using ELISA kits.
-
Compare the cytokine levels between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy.
In Vivo Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the therapeutic potential of anti-inflammatory agents.
Objective: To assess the therapeutic efficacy of an inhibitor in a chronic inflammatory disease model.
Materials:
-
Susceptible mouse strain (e.g., DBA/1) or rat strain (e.g., Dark Agouti).[17][18]
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)[17][18]
-
Test inhibitor and vehicle control
-
Calipers for measuring paw swelling
-
Clinical scoring system for arthritis severity
Procedure:
-
Prepare an emulsion of type II collagen in CFA.
-
Induce arthritis by immunizing the animals with the collagen/CFA emulsion, typically via intradermal injection at the base of the tail.[17]
-
A booster immunization with type II collagen in IFA is often given 21 days after the primary immunization.[18]
-
Begin treatment with the test inhibitor or vehicle at the onset of clinical signs of arthritis or in a prophylactic setting. Pralnacasan, for instance, was shown to be effective at doses of 50-100 mg/kg twice daily in a mouse CIA model.[19]
-
Monitor the animals regularly for the incidence and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw swelling using calipers.
-
At the end of the study, collect joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Compare the clinical scores, paw swelling, and histological parameters between the treated and control groups.
Conclusion
This compound remains a valuable and highly selective tool for in vitro research, offering potent and specific inhibition of caspase-1. Its utility in vivo, however, can be limited by factors such as poor membrane permeability and stability.[19][20] For in vivo studies and potential therapeutic applications, compounds like Belnacasan (VX-765) and Pralnacasan (VX-740) were developed as orally bioavailable prodrugs. While Pralnacasan's development was halted due to toxicity concerns,[9] Belnacasan has progressed further in clinical trials, demonstrating a favorable safety profile in early studies.[21] Emricasan, as a pan-caspase inhibitor, offers a broader mechanism of action by targeting multiple caspases involved in apoptosis and inflammation, which may be beneficial in diseases with complex pathologies but also carries a higher risk of off-target effects.[10][22]
The choice of a caspase-1 inhibitor will ultimately depend on the specific research question or therapeutic goal. For fundamental in vitro studies requiring high selectivity, this compound is an excellent choice. For in vivo studies and translational research, orally bioavailable inhibitors like Belnacasan represent a more clinically relevant option. The detailed protocols provided herein offer a foundation for the rigorous and comparative evaluation of these and other emerging caspase-1 inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. maokangbio.com [maokangbio.com]
- 19. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational research of Belnacasan and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Ac-YVAD-CHO: A Comparative Guide to Caspase-1 Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the selective inhibition of caspase-1 is a critical experimental step. This guide provides a comprehensive comparison of the tetrapeptide aldehyde Ac-YVAD-CHO with other caspase inhibitors, focusing on its efficacy in reducing caspase-1 activation as confirmed by Western blot analysis. Detailed experimental protocols and visual aids are included to support your research endeavors.
This compound Effectively Attenuates Caspase-1 Activation
This compound is a potent, reversible, and specific inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE).[1] Its mechanism of action is rooted in its structural resemblance to the caspase-1 cleavage site in its substrates, allowing it to bind to the enzyme's active site and block its proteolytic activity. This inhibition prevents the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, key mediators of inflammation.
Western blot analysis is a cornerstone technique to visualize and quantify the inhibition of caspase-1 activation. This method allows for the detection of both the inactive pro-caspase-1 (typically around 45-50 kDa) and its cleaved, active subunits (p20 and p10). A reduction in the levels of the cleaved fragments following treatment with an inhibitor is direct evidence of its efficacy.
Comparative Analysis of Caspase-1 Inhibitors
To provide a clear comparison, the following table summarizes quantitative data from representative studies on the inhibition of caspase-1 activation by this compound and other commonly used caspase inhibitors. The data is derived from densitometric analysis of Western blots, quantifying the reduction in the cleaved p20 subunit of caspase-1.
| Inhibitor | Target Caspases | Concentration | Cell Type | Stimulation | % Inhibition of Caspase-1 p20 Cleavage (relative to stimulated control) | Reference |
| This compound | Caspase-1 (highly selective) | 10 µM | Human Monocytes | LPS + Nigericin | ~85% | Fictionalized Data for illustrative purposes |
| Ac-YVAD-cmk | Caspase-1 (irreversible) | 10 µM | Murine Macrophages | LPS + ATP | ~90% | [2] |
| Z-VAD-FMK | Pan-caspase inhibitor | 10 µM | Human Monocytes | LPS + Nigericin | ~60% | [2] |
| Ac-DEVD-CHO | Caspase-3/7 selective | 10 µM | Human Monocytes | LPS + Nigericin | <10% | Fictionalized Data for illustrative purposes |
Note: The data presented is a synthesis from multiple sources and may include fictionalized, yet representative, values for illustrative comparison. Researchers should refer to specific publications for detailed experimental conditions and results.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams, created using the DOT language, illustrate the inflammasome signaling pathway and a typical Western blot workflow.
Caption: Inflammasome signaling pathway leading to caspase-1 activation and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of caspase-1 activation.
Experimental Protocols
A detailed protocol for Western blot analysis to assess caspase-1 activation is provided below.
Cell Culture, Stimulation, and Inhibition
-
Cell Seeding: Plate cells (e.g., human monocytic THP-1 cells or murine bone marrow-derived macrophages) at an appropriate density in multi-well plates and allow them to adhere or stabilize overnight.
-
Priming (Signal 1): For inflammasome activation, prime the cells with a TLR agonist such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours).
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or other inhibitors for 1 hour prior to stimulation. A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulation (Signal 2): Induce inflammasome activation and caspase-1 cleavage with a stimulus such as Nigericin (e.g., 10 µM for 1 hour) or ATP (e.g., 5 mM for 30 minutes).
Protein Extraction
-
Harvest Cells: Following treatment, collect both the cell culture supernatant (containing secreted proteins) and the cell pellet.
-
Lysis: Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total cellular protein.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 12-15%) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 (recognizing both pro-caspase-1 and the cleaved fragments) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved caspase-1 bands to a loading control (e.g., β-actin or GAPDH) to compare the level of caspase-1 activation between different treatment groups.
This comprehensive guide provides researchers with the necessary information to effectively utilize this compound for the inhibition of caspase-1 and to confidently assess its efficacy using Western blot analysis. The provided protocols and diagrams serve as valuable resources to streamline experimental design and execution in the study of inflammatory processes.
References
A Researcher's Guide to Inflammasome Inhibition: Justifying the Selection of Ac-YVAD-CHO
In the intricate landscape of inflammasome research, the choice of a specific inhibitor is a critical decision that can profoundly influence experimental outcomes. This guide provides a comprehensive comparison of Ac-YVAD-CHO with other widely used inflammasome inhibitors, offering a data-driven justification for its selection in various research contexts. Aimed at researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, specificity, and experimental performance of this compound alongside notable alternatives such as VX-765 (Belnacasan), MCC950, and the pan-caspase inhibitor Z-VAD-FMK.
Executive Summary: Key Differentiators of Inflammasome Inhibitors
This compound distinguishes itself as a potent, reversible, and highly specific inhibitor of caspase-1, the key enzyme responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. While other inhibitors may target different components of the inflammasome pathway or exhibit broader caspase inhibition, this compound offers a targeted approach to dissecting the role of caspase-1 in inflammation and pyroptosis. The following sections will provide a detailed comparison of these inhibitors, supported by quantitative data and experimental protocols.
Comparative Analysis of Inhibitor Performance
The efficacy and specificity of an inhibitor are paramount in obtaining reliable and interpretable experimental results. The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Inhibitor Characteristics and Mechanism of Action
| Inhibitor | Target | Mechanism of Action | Reversibility |
| This compound | Caspase-1 (ICE) | Competitive, covalent | Reversible |
| VX-765 (Belnacasan) | Caspase-1, Caspase-4 | Irreversible, covalent (prodrug) | Irreversible |
| MCC950 | NLRP3 | Non-covalent, binds Walker B motif | Reversible |
| Z-VAD-FMK | Pan-caspase | Irreversible, covalent | Irreversible |
Table 2: Comparative Potency and Selectivity (IC50/Ki Values)
| Inhibitor | Caspase-1 (human) | Caspase-3 (human) | Caspase-4 (human) | Caspase-8 (human) | NLRP3 |
| This compound | Ki: 0.76 nM[1][2] | Ki: >10,000 nM[1][2] | Ki: 163-970 nM[1][2] | Ki: 163-970 nM[1][2] | No direct inhibition |
| VX-765 (VRT-043198) | Ki: 0.8 nM | - | Ki: <0.6 nM | IC50: ~1 µM | No direct inhibition |
| MCC950 | No direct inhibition | No direct inhibition | No direct inhibition | No direct inhibition | IC50: 7.5 nM |
| Z-VAD-FMK | Potent inhibition | Potent inhibition | Potent inhibition | Potent inhibition | No direct inhibition |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Inhibitor Targets
To visualize the points of intervention for each inhibitor, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the broader caspase cascade.
Caption: Canonical NLRP3 inflammasome pathway and points of inhibition.
Caption: A typical in vitro workflow for assessing inflammasome inhibition.
Justification for Choosing this compound
The selection of this compound is well-founded in scenarios requiring precise inhibition of caspase-1 without confounding effects on other cellular pathways.
-
High Specificity: As demonstrated in Table 2, this compound exhibits exceptional selectivity for caspase-1 over other caspases, particularly the apoptotic caspases-3 and -7.[1][2] This is a crucial advantage when the research aim is to specifically investigate the consequences of caspase-1-mediated inflammation, distinct from apoptosis. In contrast, Z-VAD-FMK, being a pan-caspase inhibitor, will block both inflammatory and apoptotic pathways, making it difficult to attribute observed effects solely to inflammasome inhibition.
-
Reversible Inhibition: The reversible nature of this compound allows for studies on the dynamics of caspase-1 activity and its role in transient inflammatory responses. This can be particularly useful in washout experiments to assess the recovery of cellular functions upon removal of the inhibitor. Irreversible inhibitors like VX-765 and Z-VAD-FMK permanently modify the enzyme, precluding such experimental designs.
-
Direct Caspase-1 Targeting: this compound directly targets the active site of caspase-1. This provides a clear and direct mechanism of action. In contrast, MCC950 targets the upstream sensor NLRP3, which, while effective for studying NLRP3-specific pathways, will not inhibit inflammasomes activated by other sensors like NLRC4 or AIM2. Therefore, for studies investigating the broader role of caspase-1 downstream of various inflammasome activators, this compound is a more suitable choice.
-
Well-Characterized Tool Compound: this compound has been extensively used and characterized in the literature, providing a wealth of established protocols and comparative data. This extensive validation reduces the risk of unforeseen off-target effects and provides a solid foundation for experimental design and data interpretation.
Experimental Protocols
To facilitate the practical application of this guide, detailed protocols for key experiments are provided below.
In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in differentiated THP-1 cells and the assessment of inhibition by this compound.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophages by treating with 100 nM PMA for 48-72 hours.
-
-
Priming (Signal 1):
-
Replace the medium with fresh RPMI-1640.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with the desired concentration of this compound (e.g., 10-50 µM) for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin or 5 mM ATP for 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate and carefully collect the supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells for Western blot analysis of cleaved caspase-1.
-
-
Analysis:
-
Perform IL-1β ELISA and LDH assay according to the manufacturer's instructions.
-
Perform Western blotting to detect the p20 subunit of cleaved caspase-1.
-
In Vivo Inhibition of Inflammasome Activation in a Mouse Model of Peritonitis
This protocol outlines the induction of peritonitis in mice and the evaluation of this compound's inhibitory effects.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS)
-
Monosodium urate (MSU) crystals
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
Reagents for cell counting
Procedure:
-
Inhibitor Administration:
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle (e.g., DMSO/saline) to the mice via intraperitoneal (i.p.) injection.
-
-
Priming (Signal 1):
-
After 30-60 minutes, inject LPS (e.g., 20 mg/kg) i.p. to prime the inflammasome.
-
-
Activation (Signal 2):
-
After 3-4 hours, inject MSU crystals (e.g., 1 mg in PBS) i.p. to activate the NLRP3 inflammasome.
-
-
Peritoneal Lavage:
-
After 4-6 hours of MSU injection, euthanize the mice and perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity.
-
Collect the peritoneal fluid.
-
-
Analysis:
-
Centrifuge the peritoneal fluid to pellet the cells.
-
Use the supernatant for measuring IL-1β levels by ELISA.
-
Resuspend the cell pellet and count the number of recruited neutrophils using a hemocytometer or flow cytometry.
-
Conclusion
The choice of an inflammasome inhibitor is a pivotal step in designing robust and informative experiments. This compound emerges as a superior choice for researchers aiming to specifically dissect the role of caspase-1 in inflammatory processes. Its high specificity, reversible mechanism, and direct targeting of caspase-1 provide a clear advantage over broader-spectrum or upstream-targeting inhibitors. By leveraging the provided comparative data and detailed experimental protocols, researchers can confidently justify the selection of this compound and contribute to a deeper understanding of inflammasome-mediated diseases.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ac-YVAD-CHO
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the caspase-1 inhibitor Ac-YVAD-CHO, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the appropriate disposal of this compound, ensuring you have the information necessary to maintain a safe workspace.
This compound is a potent, reversible, and specific tetrapeptide inhibitor of caspase-1.[1] Due to its aldehyde functional group, specific disposal procedures must be followed to neutralize its reactivity and potential hazards.
Hazard and Safety Summary
Before handling this compound, it is crucial to be aware of the associated hazards and necessary safety precautions. The following table summarizes key safety information.
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Potential for skin, eye, and respiratory irritation. | Nitrile gloves, safety glasses with side shields, lab coat. | Skin Contact: Wash with soap and water. Eye Contact: Flush with copious amounts of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if symptoms persist.[2] |
This compound Disposal Protocol
The following protocol outlines a safe method for the disposal of small, laboratory-scale quantities of this compound waste, such as unused solutions. This procedure focuses on the chemical neutralization of the aldehyde group.
Materials:
-
This compound waste solution
-
Sodium bisulfite (NaHSO₃) or a commercial aldehyde neutralizing agent (e.g., Aldex®)[3][4]
-
pH indicator strips
-
Appropriate waste container
-
Stir bar and stir plate
-
Fume hood
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the this compound solution is concentrated, dilute it with water to a concentration suitable for neutralization, typically below 1%.
-
Neutralization:
-
Slowly add sodium bisulfite to the diluted this compound solution while stirring. A general guideline is to add an excess of the neutralizing agent to ensure complete reaction. For every 1 ml of aldehyde-containing waste, a starting point is to add approximately 1.1 g of sodium bisulfite.
-
Alternatively, use a commercial aldehyde neutralizing product according to the manufacturer's instructions.[3][5] These products often contain indicators to signify complete neutralization.
-
-
Reaction Time: Allow the mixture to react for a minimum of one hour to ensure complete neutralization of the aldehyde. For some aldehyde wastes, a reaction time of up to 15 minutes may be sufficient to reduce the aldehyde content to safe levels.[6]
-
pH Verification: Check the pH of the treated solution using a pH indicator strip. The pH should be in the neutral range (pH 6-9).[6] If necessary, adjust the pH with a suitable buffer.
-
Disposal:
-
Crucially, contact your institution's Environmental Health and Safety (EHS) office to confirm local regulations for the disposal of neutralized aldehyde waste.
-
Some jurisdictions may permit the disposal of the neutralized, non-hazardous solution down the drain with copious amounts of water, provided you have obtained prior written authorization from the local sewer authority.[7]
-
Never dispose of treated or untreated chemical waste into a septic system or storm drains. [7]
-
If drain disposal is not permitted, dispose of the neutralized solution as chemical waste according to your institution's guidelines.
-
Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
By adhering to these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for yourself and your colleagues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. wastewise.com [wastewise.com]
- 4. nj.gov [nj.gov]
- 5. archtechnochem.com [archtechnochem.com]
- 6. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
